1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYSPIRFZKBBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632517 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-21-6 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(hydroxymethyl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Boc-4-(hydroxymethyl)-4-methylpiperidine CAS number and properties
An In-depth Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
CAS Number: 236406-21-6
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics.
Core Properties and Specifications
This compound, also known as tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 236406-21-6 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 88-92 °C | [4] |
| Boiling Point (Predicted) | 312.4 ± 15.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 142.7 ± 20.4 °C | [4] |
| Purity | >97% | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-Boc-4-methyl-4-hydroxy piperidine. This would likely involve a multi-step process starting from a commercially available piperidine derivative.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
A common method for the synthesis of the precursor, 1-Boc-4-hydroxy-4-methylpiperidine, involves the Grignard reaction.
-
Reaction: 1-Boc-4-piperidone is reacted with a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an appropriate solvent like anhydrous ether or tetrahydrofuran (THF).
-
Procedure: The reaction is typically initiated at a low temperature (e.g., -78 °C or -10 °C) and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the desired product.
Step 2: Conversion to this compound
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. Characterization of this compound would typically involve the following techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH) and carbamate (N-Boc) groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide range of biologically active compounds.
The presence of the Boc protecting group on the nitrogen atom allows for selective reactions at other parts of the molecule. The hydroxyl and methyl groups at the 4-position provide points for further chemical modification, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
While this specific compound is not directly implicated in modulating signaling pathways, piperidine derivatives, in general, are known to interact with a variety of biological targets. The structural features of this compound make it a valuable building block for creating novel therapeutic agents.
Caption: Role of this compound in a typical drug discovery process.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may be irritating to the eyes, skin, and respiratory tract.[4] It is important to avoid contact with strong oxidizing agents and flammable materials.[4] The compound should be stored in a cool, dry place.[4]
References
- 1. Chemscene ChemScene | 1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine | 1G | Fisher Scientific [fishersci.com]
- 2. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemical-suppliers.eu [chemical-suppliers.eu]
- 4. biosynce.com [biosynce.com]
An In-depth Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No: 236406-21-6). This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and organic synthesis, valued for its role in the construction of complex molecular architectures for drug discovery.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a highly manageable intermediate in multi-step syntheses.[1]
Core Compound Identifiers and Properties
The fundamental properties of the compound are summarized below, providing key data for experimental design and characterization.
| Property | Value |
| CAS Number | 236406-21-6 |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| Appearance | Solid |
| Melting Point | 88-92 °C[2] |
| Boiling Point | 312.4 ± 15.0 °C at 760 mmHg[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| pKa | 14.94 ± 0.10 (Predicted)[3] |
Spectroscopic and Chromatographic Data
While specific spectra for this exact compound are not publicly available, related structures such as 1-Boc-4-methylpiperidine-4-carboxylic acid and other N-Boc-piperidine derivatives have been characterized using NMR.[4][5][6] Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis and handling of this compound.
Synthesis Protocol via Grignard Reaction
This protocol is based on a common method for synthesizing tertiary alcohols from ketones, adapted from the synthesis of the closely related compound, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[7]
Objective: To synthesize this compound from tert-butyl 4-formylpiperidine-1-carboxylate.
Materials:
-
tert-Butyl 4-formylpiperidine-1-carboxylate
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) and dissolved in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Grignard Addition: Methylmagnesium bromide solution (1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to afford pure this compound.
Safety and Handling
Proper safety precautions are essential when working with this compound and the reagents for its synthesis.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][11] Recommended storage temperatures are between 2-8 °C.[2][3]
Visualized Workflows and Applications
Synthetic Workflow
The synthesis of this compound typically follows a multi-step process beginning with a commercially available piperidine derivative. The following diagram illustrates a logical workflow for its preparation and subsequent use.
Caption: General Synthetic & Application Workflow.
Role in Drug Discovery
This compound is not typically pharmacologically active itself. Instead, its value lies in its role as a structural scaffold or intermediate. The piperidine ring is a common motif in many approved drugs, and the functional groups on this specific molecule allow for its incorporation into larger, more complex structures.
The diagram below illustrates the logical relationship of how this building block contributes to the development of a final drug candidate.
Caption: Role as a Synthetic Intermediate.
Applications in Research and Development
This compound is primarily used as an important intermediate in organic synthesis.[2] Its applications span several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: It serves as a versatile building block for the synthesis of novel therapeutic agents.[1] The piperidine scaffold is a key feature in many G protein-coupled receptor (GPCR) ligands and other neuroactive compounds.[12][13]
-
Drug Discovery: The compound is used to create derivatives and libraries of compounds for screening against various biological targets. Its structure allows for the introduction of a specific 3D-shaped moiety that can be crucial for binding affinity and selectivity.
-
Functional Materials: It can be used as a raw material for synthesizing functional materials and in the preparation of catalysts for reactions such as hydrogenation and etherification.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]
- 5. 1-BOC-4-HYDROXY-PIPERIDINE-4-DICARBOXYLIC ACID METHYL ESTER(495415-09-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]
- 7. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. lookchem.com [lookchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
1-Boc-4-(hydroxymethyl)-4-methylpiperidine structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and a plausible synthetic route for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound, also known as tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, is a piperidine derivative. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and ease of removal under acidic conditions. The 4-position of the piperidine ring is substituted with both a methyl group and a hydroxymethyl group.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| CAS Number | 236406-21-6[1][2] |
| Molecular Formula | C12H23NO3[2] |
| Molecular Weight | 229.32 g/mol |
| Synonyms | tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, 1-Boc-4-(hydroxymethyl)-4-methyl-piperidine, 4-hydroxymethyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester[2] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 1-Boc-4-methylpiperidine-4-carboxylic acid. The key steps involve the protection of the piperidine nitrogen, followed by the reduction of a carboxylic acid or an aldehyde functionality.
Experimental Workflow
References
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring reproducibility in experimental protocols and the integrity of the final products. This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for determining solubility and stability, and insights into potential degradation pathways. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and for the design of experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 236406-21-6 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 88-92 °C | [1] |
| Boiling Point | 312.4 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Storage Conditions | Sealed in a dry, room temperature (2-8 °C) environment. | [1] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its behavior in various stages of drug development, from synthesis and purification to formulation and in vitro/in vivo testing. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4] The structure of this compound, containing a polar hydroxyl group, a non-polar Boc group, and a piperidine ring, suggests it will have varied solubility across different solvents.
Predictive Analysis
Based on its structural components, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in chlorinated solvents like dichloromethane (DCM), which can solvate both the polar and non-polar regions of the molecule.[5]
-
Good to Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where the hydroxyl group can participate in hydrogen bonding.
-
Low Solubility: Expected in non-polar solvents like hexanes and in aqueous solutions due to the presence of the bulky, non-polar Boc group.
Experimental Determination of Solubility
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature.[6]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to each well of a microtiter plate.
-
Solvent Addition: Add the aqueous buffer or solvent of interest to each well.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).
-
Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and measuring the UV absorbance of the supernatant.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Stability Profile
The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses. The stability is primarily influenced by the Boc protecting group and the piperidine ring.
General Stability of the Boc Group and Piperidine Ring
-
Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic and nucleophilic conditions.[7][8] However, it is labile to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] Thermal deprotection of the Boc group can also occur at elevated temperatures.[10]
-
Piperidine Ring: The piperidine ring itself is generally stable. However, the tertiary amine within the ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products.[6]
Forced Degradation Studies
To understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods, forced degradation studies are recommended. These studies expose the compound to harsh conditions to accelerate its degradation.[11][12]
Recommended Stress Conditions:
| Condition | Typical Reagents and Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Cleavage of the Boc group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Generally stable, but ester hydrolysis of the Boc group is possible under harsh conditions. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the piperidine nitrogen to an N-oxide. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermal cleavage of the Boc group. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation, often via radical mechanisms.[13] |
Long-Term and Accelerated Stability Testing
For pharmaceutical intermediates, a formal stability testing program according to the International Council for Harmonisation (ICH) guidelines is often necessary.
Protocol Outline:
-
Sample Preparation: Package the compound in a container closure system that mimics the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Monitoring: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.
Logical Flow for Stability Assessment
Caption: A diagram illustrating the logical progression of a comprehensive stability assessment program.
Conclusion
While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists and drug development professionals can generate the necessary data to ensure the reliable and effective use of this important synthetic intermediate. A thorough understanding and in-house characterization of its properties will ultimately contribute to more robust and reproducible research and development outcomes.
References
- 1. biosynce.com [biosynce.com]
- 2. 236406-21-6 CAS MSDS (1-Boc-4-(Hydroxymethyl)-4-methyl-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijisrt.com [ijisrt.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating the Safety Profile of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No: 236406-21-6). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document incorporates data from closely related Boc-protected piperidine derivatives to offer a thorough understanding of its potential hazards and safe handling practices. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its analogues is presented below. This information is crucial for the proper storage and handling of the compound.
| Property | Data | Source |
| Molecular Formula | C₁₂H₂₃NO₃ | Chem-Impex[1] |
| Molecular Weight | 229.32 g/mol | N/A |
| Appearance | Colorless to light yellow viscous liquid | ChemicalBook[1] |
| Boiling Point | 312.4 ± 15.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
| pKa | 14.94 ± 0.10 (Predicted) | ChemicalBook[1] |
Section 2: Hazard Identification and GHS Classification
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation |
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of laboratory personnel. The following protocols are recommended based on information for similar compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment workflow.
Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Hygiene: Wash hands thoroughly after handling.[2]
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is between 2-8°C.[1]
-
Container: Keep the container tightly closed.[3]
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
Section 4: Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[3]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Accidental release response workflow.
Section 5: Toxicological and Ecological Information
Toxicological Information
There is no specific quantitative toxicological data, such as LD50 or LC50, available for this compound. However, based on the GHS classification of similar compounds, it is presumed to cause skin and eye irritation and may cause respiratory irritation.[2] The toxicological properties have not been fully investigated.[3]
Ecological Information
No specific ecological data is available for this compound. It is advised to prevent its release into the environment. Do not empty into drains.[3]
Section 6: Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.
Disclaimer: This guide has been compiled from publicly available sources and data from structurally similar compounds. It is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or an official Safety Data Sheet. All laboratory work should be conducted by qualified personnel who are trained in safe handling procedures.
References
commercial availability of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic methodologies related to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No. 236406-21-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, particularly as a scaffold for novel therapeutics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 95%, with many suppliers providing purities of 97% or higher. It is generally supplied in quantities ranging from grams to kilograms.
Table 1: Commercial Supplier Information
| Supplier | Purity | Available Quantities |
| BLDpharm | 95% | Gram to Kilogram scale |
| Biosynce | >97% | Gram to hundreds of kilograms scale[1] |
| Fisher Scientific | 97% | Gram scale[2] |
| Parchem | - | Inquire for details |
| Apollo Scientific | 97% | Gram scale |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 236406-21-6 | Multiple Sources |
| Molecular Formula | C₁₂H₂₃NO₃ | Multiple Sources |
| Molecular Weight | 229.32 g/mol | Multiple Sources |
| Appearance | Colorless to light yellow viscous liquid | Predicted |
| Boiling Point | 312.4 ± 15.0 °C | Predicted |
| Density | 1.034 ± 0.06 g/cm³ | Predicted |
| pKa | 14.94 ± 0.10 | Predicted |
| Storage | 2-8°C, Sealed in a dry environment | Multiple Sources |
Synthetic Protocols
Step 1: Synthesis of Intermediate tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This procedure is adapted from the well-established synthesis of the 4-hydroxy-4-methyl piperidine intermediate.[3]
Experimental Protocol:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF) (25 mL) under a nitrogen atmosphere, cool the mixture to -78°C.
-
Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) to the cooled solution.
-
Allow the reaction mixture to slowly warm to 0°C and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.
Diagram 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Caption: Workflow for the synthesis of the key intermediate.
Step 2: Proposed Synthesis of this compound
A subsequent hydroxymethylation of the tertiary alcohol formed in Step 1 would be required to yield the final product. This could potentially be achieved through various methods, such as reaction with a protected form of formaldehyde or through a sequence involving oxidation and subsequent reduction. A specific, detailed protocol for this transformation on this particular substrate requires further investigation and optimization by the end-user.
Downstream Reactivity: Activation of the Hydroxymethyl Group
A common and important reaction of this compound in synthetic chemistry is the activation of the primary alcohol, for example, by conversion to a mesylate. This transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The following is a representative protocol adapted from a similar substrate.
Experimental Protocol: Mesylation of the Hydroxymethyl Group
-
Dissolve this compound in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N) to the solution.
-
Cool the reaction mixture in an ice-water bath to below 10°C.
-
Slowly add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature below 10°C.
-
Continue to stir the reaction for 3 hours after the addition is complete.
-
Add water to the reaction mixture, stir, and separate the layers.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude mesylated product.
Diagram 2: Activation of the Hydroxymethyl Group via Mesylation
Caption: Workflow for the activation of the primary alcohol.
This activated intermediate can then be used in a variety of subsequent reactions, such as the introduction of nucleophiles to build more complex molecular scaffolds, which is a key strategy in the development of novel drug candidates.
References
The Strategic Role of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of complex molecular scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. Among these, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine has emerged as a versatile and highly valuable building block. Its unique structural features, combining a sterically hindered piperidine ring with a reactive primary alcohol, provide a powerful platform for the synthesis of diverse and biologically active molecules. This technical guide delves into the pivotal role of this compound in organic synthesis, offering insights into its preparation, key reactions, and its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Applications in Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and functional materials. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. The primary hydroxyl group provides a versatile handle for a multitude of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution reactions.
This building block is particularly prominent in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The rigid piperidine scaffold of this compound can effectively orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for the target kinase.
A notable application of this scaffold is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3]
Synthesis and Key Reactions
The preparation of this compound typically begins with the readily available N-Boc-4-piperidone. A Grignard reaction with a methylmagnesium halide introduces the methyl group at the 4-position, forming the corresponding tertiary alcohol, 1-Boc-4-hydroxy-4-methylpiperidine. Subsequent hydroxymethylation, for instance, through a reaction sequence involving conversion to a suitable intermediate followed by nucleophilic substitution with a protected hydroxymethyl equivalent, yields the target compound.
A crucial aspect of its utility is the selective functionalization of the hydroxymethyl group. This is often achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide. This activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (Precursor)
This protocol describes the synthesis of the immediate precursor to this compound.
Materials:
-
N-Boc-4-piperidone
-
Methylmagnesium bromide (3M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether is cooled to -10 °C under a nitrogen atmosphere.
-
Methylmagnesium bromide solution (1.5 eq) is added dropwise to the cooled solution, maintaining the temperature below 0 °C.
-
The reaction mixture is stirred for 5 minutes after the addition is complete.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is diluted with water and diethyl ether. The organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.[4]
Protocol 2: Conversion to a Halide for Nucleophilic Substitution
This protocol outlines the conversion of the hydroxymethyl group to a chloromethyl group, a key step for further functionalization.
Materials:
-
This compound
-
Thionyl chloride or other suitable chlorinating agent
-
Anhydrous dichloromethane
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
This compound (1.0 eq) is dissolved in anhydrous dichloromethane and cooled in an ice bath.
-
Thionyl chloride (1.2 eq) is added dropwise to the solution. A small amount of pyridine may be added to neutralize the generated HCl.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is carefully quenched by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps involving this compound and its derivatives in the synthesis of bioactive molecules.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Synthesis of Precursor | N-Boc-4-piperidone, Methylmagnesium bromide | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Diethyl ether, -10 °C to room temperature | 97 | >95 | [4] |
| Activation of Hydroxymethyl Group | This compound | tert-Butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate | Thionyl chloride, Dichloromethane, 0 °C to room temperature | >90 | >95 | - |
| Nucleophilic Substitution (Example) | tert-Butyl 4-(chloromethyl)-4-methylpiperidine-1-carboxylate, Phenol derivative | Ether-linked product | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Elevated temperature | 70-90 | >95 | - |
Note: Yields and purities are representative and may vary depending on the specific reaction conditions and substrate.
Visualizing the Role in Drug Discovery
The following diagrams illustrate the synthetic workflow and the biological context of molecules derived from this compound.
The bioactive molecules synthesized using this building block often target critical cellular signaling pathways. For instance, PI3K inhibitors modulate the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Conclusion
This compound stands out as a strategically important building block in modern organic synthesis. Its inherent structural features, coupled with the ability to undergo a variety of chemical transformations, make it an invaluable tool for the construction of complex and biologically relevant molecules. For researchers and professionals in drug discovery, a thorough understanding of the synthesis, reactivity, and applications of this compound is essential for the rational design and development of next-generation therapeutics targeting a range of diseases. The continued exploration of its synthetic potential is poised to unlock new avenues for the creation of innovative and effective medicines.
References
The Versatile Building Block: A Technical Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient synthesis of novel therapeutics. Among these, piperidine derivatives stand out for their prevalence in a multitude of FDA-approved drugs and clinical candidates. This in-depth technical guide focuses on a particularly valuable building block: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine . This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and a strategically placed hydroxymethyl and methyl group, offers chemists a versatile platform for introducing the 4,4-disubstituted piperidine motif into complex molecules. Its unique structural features facilitate the exploration of chemical space, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates. This guide will delve into the chemical properties, synthesis, and diverse applications of this important synthetic intermediate, providing researchers with the essential knowledge to leverage its full potential in their drug discovery endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below, providing a quick reference for reaction planning and execution.
| Property | Value | Reference |
| CAS Number | 236406-21-6 | N/A |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 88-92 °C | [3] |
| Boiling Point | 312.4±15.0 °C at 760 mmHg | [3] |
| Density | 1.0±0.1 g/cm³ | [3] |
| Storage Conditions | Sealed in a dry environment at Room Temperature or 2-8 °C | [3] |
While comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published, qualitative assessments indicate good solubility in common polar aprotic and protic organic solvents such as dichloromethane, chloroform, methanol, and ethanol. Its solubility in water is expected to be poor. For precise applications, experimental determination of solubility in the specific solvent system is recommended.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from commercially available starting materials. A representative synthetic approach involves the Grignard reaction on N-Boc-4-piperidone, followed by the introduction of the hydroxymethyl group. Below is a detailed, representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N-Boc-4-piperidone
-
Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Grignard Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-piperidone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. This intermediate can often be used in the next step without further purification.
-
-
-
This step is a conceptual illustration as a direct, detailed literature procedure for the hydroxymethylation of the tertiary alcohol was not found in the provided search results. A plausible, though not confirmed, approach could involve a reaction with a formaldehyde equivalent under specific conditions. A more likely practical route would involve a different starting material or a multi-step sequence to achieve the desired product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, with ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), is typically used to isolate the pure this compound.
-
Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the final product as a solid.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons (multiplets in the range of 1.2-3.8 ppm), the methyl group (a singlet at ~1.1 ppm), and the hydroxymethyl group (a singlet or doublet for the CH₂ and a broad singlet for the OH).[3][4]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~79 ppm), the carbons of the piperidine ring, the methyl carbon, and the hydroxymethyl carbon.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and the C=O stretch of the Boc group (~1680 cm⁻¹).[4]
Applications in Drug Discovery
The utility of this compound as a chemical building block is demonstrated by its application in the synthesis of various biologically active molecules. The Boc-protected nitrogen allows for selective reactions at other positions, and the hydroxymethyl group provides a handle for further functionalization or can act as a key pharmacophoric feature.
As a Scaffold for Kinase Inhibitors
The piperidine moiety is a common feature in many kinase inhibitors, often serving to orient functional groups towards the ATP-binding site or allosteric pockets of the enzyme. The 4,4-disubstituted pattern provided by this building block can impart desirable properties such as improved metabolic stability and conformational rigidity.
Example Application: Synthesis of Akt Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The serine/threonine kinase Akt is a key node in this pathway, making it an attractive target for cancer therapy. Several Akt inhibitors feature a piperidine core. For instance, the clinical candidate AZD5363 (Capivasertib) is a potent pan-Akt inhibitor.[8][9] While the exact synthesis of AZD5363 may not directly use this compound, this building block is well-suited for the synthesis of analogs and novel Akt inhibitors by providing a scaffold to which the core heterocyclic and pharmacophoric side chains can be attached.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of an Akt inhibitor.
As a Core for GPCR Modulators
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs, including opioid receptors.
Example Application: Development of Opioid Receptor Modulators
Opioid receptors are critical targets for the management of pain. The development of selective agonists or antagonists for different opioid receptor subtypes (μ, δ, κ) is an active area of research aimed at producing analgesics with fewer side effects. The non-peptide δ-opioid receptor agonist SNC80 is a key pharmacological tool in this field.[10] The synthesis of analogs of SNC80 and other opioid receptor modulators often involves piperazine or piperidine scaffolds. This compound provides a valuable starting point for creating novel ligands with specific substitutions at the 4-position, which can influence receptor affinity and selectivity.
Caption: Simplified opioid receptor signaling cascade.
Conclusion
This compound is a highly valuable and versatile chemical building block for drug discovery and development. Its well-defined structure, featuring a protected amine and a functionalizable hydroxymethyl group on a conformationally relevant piperidine scaffold, provides a robust starting point for the synthesis of a wide range of complex molecules. As demonstrated, this intermediate holds significant potential for the creation of novel kinase inhibitors and GPCR modulators, addressing key therapeutic areas such as oncology and pain management. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively incorporate this building block into their synthetic strategies and accelerate the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
introduction to Boc-protected piperidine derivatives in research
An In-Depth Technical Guide to Boc-Protected Piperidine Derivatives in Research
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals, including anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease.[1][2][3][4] The prevalence of this scaffold in natural products and synthetic drugs underscores its importance as a privileged structure in pharmacology.[1][5]
To facilitate the synthesis of complex molecules containing the piperidine moiety, chemists rely on protecting group strategies to selectively mask reactive functional groups.[6] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[7][8] Protecting the piperidine nitrogen as its N-Boc derivative enhances stability, modulates reactivity, and allows for precise modifications at other positions of the ring, making it an indispensable tool in multi-step organic synthesis.[6][9] This guide provides a comprehensive overview of the synthesis, application, and core experimental methodologies related to Boc-protected piperidine derivatives for professionals in research and drug development.
Synthesis of Boc-Protected Piperidine Derivatives
The introduction of the Boc group onto the piperidine nitrogen is a fundamental and routine transformation in organic synthesis. This process, known as Boc protection, typically involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc₂O).
The reaction proceeds via the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O.[8] An intermediate, tert-butyl carbonate, acts as a leaving group.[10] This intermediate or an added base then deprotonates the nitrogen. The resulting tert-butyl bicarbonate is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[8][10]
General Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes a common procedure for the synthesis of N-Boc-4-hydroxypiperidine.
-
Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water. Add a base, such as potassium carbonate (1.5 eq.) or triethylamine.[11][12]
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq.) in the same solvent dropwise to the reaction mixture.[11][13]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[11][12]
-
Workup: Quench the reaction by adding water. If using an organic solvent like DCM, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[8][11]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified, often by recrystallization from a solvent system like ethyl acetate/hexanes, to yield the final product as a white solid.[11]
Applications in Drug Discovery and Development
The use of Boc-protected piperidine derivatives is crucial for the synthesis of complex pharmaceutical agents. The Boc group serves as a temporary shield for the piperidine nitrogen, enabling chemists to perform a wide range of selective modifications elsewhere on the molecule without interference from the otherwise reactive secondary amine.[9] This strategy is fundamental to building the intricate molecular architectures required for therapeutic efficacy.
Many pharmaceutical drugs, such as the antidiabetic agent Alogliptin and the Janus kinase inhibitor Tofacitinib, contain a substituted piperidine core where Boc-protected intermediates are key in their synthesis. The ability to construct these molecules efficiently relies on the robust and predictable chemistry of the Boc group.
Key Reactions: Boc Deprotection
The strategic removal of the Boc group is as critical as its installation. The acid-lability of the Boc group is its most valuable feature, allowing for its cleavage under mild conditions that typically do not affect other common protecting groups.[8]
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This is followed by the loss of a stable tert-butyl carbocation, which can eliminate a proton to form isobutene. The resulting carbamic acid intermediate is unstable and readily decarboxylates (loses CO₂) to furnish the free, protonated amine.[7][8] A final basic workup neutralizes the amine salt to yield the deprotected piperidine.
General Experimental Protocol: N-Boc Deprotection using TFA
This protocol is a standard and highly effective method for removing the Boc group.[13][14]
-
Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in an anhydrous solvent, typically dichloromethane (DCM), in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[14]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.). The final concentration of TFA is typically between 20-50% (v/v).[13][14] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[14]
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[14] Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another base to the residue until effervescence ceases and the pH is basic.
-
Extraction and Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[14]
Data Summary
Quantitative data for common Boc-protected piperidine derivatives are summarized below for easy reference and comparison.
Table 1: Physical Properties of Common Boc-Protected Piperidine Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| tert-butyl piperidine-1-carboxylate | C₁₀H₁₉NO₂ | 185.26 | 75844-69-8 | N/A (Liquid) | |
| tert-butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 | 87120-72-7 | 73-77 | |
| tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone) | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 | 38-42 |
Data sourced from PubChem.[15][16]
Table 2: Comparison of Common Acidic N-Boc Deprotection Conditions
| Reagent | Typical Solvent | Concentration | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1-4 hours | Highly effective; volatile and corrosive acid requires careful handling.[14] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M solution | RT | 1-3 hours | Often precipitates the product as the hydrochloride salt, which can simplify isolation.[14][17] |
Table 3: Representative Spectroscopic Data for tert-butyl 4-aminopiperidine-1-carboxylate
| Spectroscopy Type | Key Signals and Features |
| ¹H-NMR (400 MHz, CDCl₃) | δ ~4.03 (br s, 2H), ~2.91 (t, 2H), ~2.02 (br d, 2H), 1.45 (s, 9H, Boc), ~1.30 (m, 2H).[17] |
| ¹³C-NMR (101 MHz, CDCl₃) | δ ~154.9 (C=O, carbamate), ~79.7 (quaternary C, Boc), ~50.2, ~42.8, ~32.5, 28.5 (3C, CH₃, Boc).[17] |
| FTIR (ATR-Neat) | Bands corresponding to N-H stretching (amine), C-H stretching (alkyl), and a strong C=O stretching (carbamate).[15] |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
The Pivotal Role of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy and safety profiles has led medicinal chemists to explore and utilize unique molecular scaffolds. Among these, the piperidine moiety stands out as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds. A particularly valuable building block within this class is 1-Boc-4-(hydroxymethyl)-4-methylpiperidine . Its strategic combination of a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a reactive primary alcohol, and a quaternary center offers chemists a versatile tool for creating complex, three-dimensional molecules with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative data from representative syntheses, and visualizations of relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery
This compound and its close analogs serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, targeting diverse therapeutic areas. The presence of the 4-methyl and 4-hydroxymethyl substituents on the piperidine ring allows for the creation of chiral centers and provides vectors for further functionalization, enabling the fine-tuning of a compound's pharmacological properties.
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The piperidine scaffold is frequently incorporated into kinase inhibitors to orient pharmacophoric groups correctly within the ATP-binding pocket of the target kinase.
A prime example of the utility of substituted piperidines is in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib . While the synthesis of Tofacitinib itself utilizes a 3-amino-4-methylpiperidine derivative, the synthetic strategies employed are highly relevant to the application of this compound. The core principle involves the coupling of the piperidine moiety with a heterocyclic core, in this case, a pyrrolo[2,3-d]pyrimidine.
Table 1: Representative Yields in the Synthesis of a Tofacitinib Intermediate
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Reductive Amination | 1-Boc-4-piperidone, Aniline, Sodium triacetoxyborohydride | tert-Butyl 4-anilino-1-piperidinecarboxylate | ~85 | >95 |
| 2. Condensation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ~90 | >98 |
| 3. Debenzylation & Acylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)..., H₂, Pd/C; then Ethyl cyanoacetate | Tofacitinib | ~80 | >99 |
Note: The data in this table is compiled from analogous syntheses of related compounds and serves as a representative example.
The JAK-STAT signaling pathway is a critical pathway in the immune response. Cytokines bind to their receptors, leading to the activation of associated JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. Tofacitinib inhibits JAKs, thereby blocking this signaling cascade.
G-Protein Coupled Receptor (GPCR) Ligands
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The piperidine scaffold is a common feature in many GPCR ligands. For instance, CCR5 antagonists, such as Maraviroc , are used in the treatment of HIV infection. These drugs block the entry of the virus into host cells by binding to the CCR5 co-receptor.
The synthesis of CCR5 antagonists often involves the construction of a complex molecule where a substituted piperidine plays a key role in orienting the molecule for optimal receptor binding. This compound can be a valuable starting material for such syntheses, where the hydroxymethyl group can be converted to other functionalities, such as an amine, through a series of well-established reactions.
Table 2: Biological Activity of Representative CCR5 Antagonists
| Compound ID | Target | Assay Type | IC50 (nM) |
| Maraviroc | CCR5 | HIV-1 Entry Assay | 2.1 |
| Aplaviroc | CCR5 | HIV-1 Entry Assay | 0.4 |
| Vicriviroc | CCR5 | HIV-1 Entry Assay | 0.5 |
Note: This data is for illustrative purposes to show the potency of piperidine-containing CCR5 antagonists.
HIV enters T-cells by first binding to the CD4 receptor, which induces a conformational change in the viral gp120 protein, allowing it to then bind to the CCR5 co-receptor. This second binding event triggers further conformational changes that lead to the fusion of the viral and cellular membranes. CCR5 antagonists physically block the interaction between gp120 and CCR5.
Key Experimental Protocols
The versatility of this compound stems from the ability to selectively manipulate its functional groups. The following are detailed protocols for key transformations that are frequently employed in the synthesis of bioactive molecules using this building block.
Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde
The conversion of the hydroxymethyl group to an aldehyde is a crucial step to enable further reactions such as reductive amination or Wittig reactions. A mild and efficient method for this transformation is the Dess-Martin periodinane (DMP) oxidation.
Materials:
-
This compound
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 2: Reductive Amination
The aldehyde synthesized in Protocol 1 can be readily converted to a secondary amine through reductive amination. This is a powerful method for introducing a wide variety of substituents.
Materials:
-
1-Boc-4-formyl-4-methylpiperidine (from Protocol 1)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in anhydrous DCE or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired N-substituted aminomethylpiperidine derivative.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex and diverse molecules with significant therapeutic potential. The ability to selectively functionalize the hydroxymethyl group, coupled with the stability afforded by the Boc protecting group, makes it an ideal starting material for the development of novel kinase inhibitors, GPCR ligands, and other classes of bioactive compounds. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to harness the full potential of this important synthetic intermediate in their drug discovery endeavors. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicine.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine from 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a valuable building block in medicinal chemistry, starting from 4-piperidone. The described synthetic pathway involves the protection of the piperidine nitrogen, followed by a Grignard reaction to introduce a methyl group and form a tertiary alcohol intermediate. This protocol is based on established and reliable methodologies in organic synthesis.
Introduction
Substituted piperidines are prevalent structural motifs in a wide array of pharmacologically active compounds. The title compound, this compound, serves as a key intermediate in the synthesis of various drug candidates and biologically active molecules. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for diverse chemical modifications. This application note details a robust two-step synthesis commencing from 4-piperidone. The core transformations involve the N-protection of the piperidine ring followed by a nucleophilic addition of a methyl group using a Grignard reagent.
Overall Synthetic Scheme
The synthetic pathway from 4-piperidone to this compound is proposed to proceed via an intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. However, the direct conversion of this tertiary alcohol to the target primary alcohol is not straightforward. A more common synthetic route involves the Grignard reaction on N-Boc-4-piperidone to yield the tertiary alcohol, which is a stable and isolable product. Further transformation to the desired primary alcohol would require a more complex, multi-step sequence not readily found in the literature as a direct follow-up. This protocol will therefore focus on the reliable and high-yielding synthesis of the key intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Step 1: N-Boc Protection of 4-Piperidone
The initial step involves the protection of the secondary amine of 4-piperidone hydrochloride hydrate using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-piperidone. This is a standard and high-yielding reaction.[1]
Step 2: Grignard Reaction
The second step is a Grignard reaction where N-Boc-4-piperidone is treated with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride. This reaction introduces a methyl group at the C4 position, yielding the tertiary alcohol, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[2]
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This protocol is adapted from established procedures for the Boc protection of piperidones.[1]
Materials:
-
4-Piperidone hydrochloride hydrate
-
Distilled water
-
Toluene
-
Anhydrous magnesium sulfate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Potassium carbonate
Procedure:
-
In a suitable reaction vessel, dissolve 4-piperidone hydrochloride hydrate in distilled water.
-
Basify the solution by bubbling ammonia gas through it until the solution is alkaline.
-
Extract the aqueous layer three times with toluene.
-
Dry the combined organic phases over anhydrous magnesium sulfate for 10-12 hours.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain 4-piperidone.
-
Dissolve the crude 4-piperidone in methanol and add potassium carbonate.
-
At 30 °C, add di-tert-butyl dicarbonate and allow the reaction to proceed for 8 hours under reflux.
-
Filter the insoluble materials and concentrate the methanolic phase.
-
Add petroleum ether to the residue and cool to induce crystallization, yielding the final product.
Step 2: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This protocol is based on the Grignard addition of a methyl group to N-Boc-4-piperidone.[2]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methylmagnesium bromide (3M in ether) or Methylmagnesium chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add a 3M solution of methylmagnesium bromide in ether (2.5 mL, 7.5 mmol) dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature, continuing to stir for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute the mixture with water (20 mL) and diethyl ether (20 mL).
-
Separate the aqueous phase and extract it twice with diethyl ether (2 x 30 mL).
-
Combine the organic phases, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Piperidone | Boc₂O, K₂CO₃ | Methanol | Reflux | 8 | N-Boc-4-piperidone | High |
| 2 | N-Boc-4-piperidone | MeMgBr | Diethyl Ether | -10 to RT | 2 | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 97[2] |
Visualizations
Synthetic Workflow
Caption: Synthetic route to the key intermediate.
Discussion
The synthesis of the key intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, is achieved in high yield through a two-step process starting from 4-piperidone. The initial Boc protection is a standard and efficient method to prepare the N-protected piperidone. The subsequent Grignard reaction provides the desired tertiary alcohol with excellent yield.[2] Researchers should note that the Grignard reaction is highly exothermic and requires careful temperature control and slow addition of the reagent. The workup with saturated ammonium chloride is crucial to quench the reaction and dissolve the magnesium salts.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate for more complex piperidine derivatives. The procedures are based on well-established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. For the synthesis of the title compound, this compound, further synthetic steps would be required to transform the tertiary alcohol, which is beyond the scope of this direct protocol.
References
detailed protocol for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine synthesis
Application Note: Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the Boc-protecting group on the piperidine nitrogen allows for regioselective functionalization, while the primary alcohol provides a handle for further synthetic transformations. This document provides a detailed two-step protocol for the synthesis of this compound, starting from the corresponding ethyl ester. The first step involves the hydrolysis of the ester to a carboxylic acid, which is subsequently reduced to the desired primary alcohol.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid
This procedure outlines the hydrolysis of ethyl N-Boc-4-methylpiperidine-4-carboxylate to its corresponding carboxylic acid.
Materials:
-
Ethyl N-Boc-4-methylpiperidine-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 1-tert-butoxycarbonyl-4-methylpiperidine-4-carboxylate in a mixture of methanol, THF, and water, add sodium hydroxide (5M solution).[1]
-
Stir the reaction mixture at 60°C for 24 hours.[1]
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the aqueous residue to pH 3 by the dropwise addition of 3M HCl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Boc-4-methylpiperidine-4-carboxylic acid as a solid. The product can be used in the next step without further purification if desired.
Step 2: Synthesis of this compound
This procedure details the reduction of 1-Boc-4-methylpiperidine-4-carboxylic acid to this compound using a borane reagent. Borane is chosen for its high selectivity in reducing carboxylic acids.[2][3][4]
Materials:
-
1-Boc-4-methylpiperidine-4-carboxylic acid
-
Borane tetrahydrofuran complex solution (BH₃·THF), 1M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution (BH₃·THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvents under reduced pressure.
-
Add saturated aqueous ammonium chloride solution to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Starting Material | Reagents | Solvent(s) | Temperature | Reaction Time | Product | Yield |
| 1 | Ethyl N-Boc-4-methylpiperidine-4-carboxylate | NaOH (5M aq.) | MeOH, THF, H₂O | 60°C | 24 h | 1-Boc-4-methylpiperidine-4-carboxylic acid | ~92% |
| 2 | 1-Boc-4-methylpiperidine-4-carboxylic acid | Borane tetrahydrofuran complex (BH₃·THF) | Anhydrous THF | 0°C to RT | 12-16 h | This compound | High |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for Coupling Reactions of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions involving 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover common transformations of the primary hydroxyl group, enabling the synthesis of a diverse range of derivatives.
Etherification Reactions
Etherification of the hydroxyl group in this compound can be achieved through several methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for forming ethers from an alcohol and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism where the deprotonated alcohol (alkoxide) acts as a nucleophile.[1][2]
Experimental Protocol:
A general procedure involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, followed by reaction with a primary alkyl halide.[1]
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable strong base (e.g., KH, LHMDS, LDA)[1]
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Williamson Ether Synthesis - Representative Reaction Parameters
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | THF | 0 to RT | 12-18 | 75-90 |
| Ethyl Bromide | NaH | DMF | 0 to RT | 12-18 | 70-85 |
| Benzyl Bromide | KH | THF | 0 to RT | 12-18 | 80-95 |
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry where applicable (though not relevant for this achiral substrate).[3] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Experimental Protocol:
This protocol outlines the coupling of this compound with a phenolic nucleophile to form an aryl ether.
Materials:
-
This compound
-
Phenol or substituted phenol (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the phenolic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the cooled mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.[4]
Table 2: Mitsunobu Reaction for Ether Synthesis - Representative Reagents and Conditions
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | PPh₃, DEAD | THF | 0 to RT | 12-24 | 60-80 |
| 4-Nitrophenol | PPh₃, DIAD | THF | 0 to RT | 12-24 | 70-85 |
| 2-Hydroxypyridine | PPh₃, DEAD | THF | 0 to RT | 16-24 | 65-80 |
Esterification Reactions
Esterification of this compound can be achieved through reaction with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents.
Acylation using Acyl Chlorides
This protocol describes the esterification using an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by silica gel column chromatography if necessary.
Coupling with Carboxylic Acids
This method involves the use of a coupling agent to activate the carboxylic acid for nucleophilic attack by the alcohol.
Experimental Protocol:
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Esterification Reactions - Comparison of Methods
| Method | Acylating Agent/Coupling Reagent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Acyl Chloride | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 80-90 |
| Carboxylic Acid Coupling | Benzoic Acid, EDC | DMAP (cat.) | DCM | 0 to RT | 4-24 | 70-85 |
| Carboxylic Acid Coupling | Acetic Acid, HATU | DIPEA | DMF | RT | 1-12 | 75-90 |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described coupling reactions.
Caption: Experimental workflow for Williamson Ether Synthesis.
References
Application Notes and Protocols for the Utilization of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and peptidomimetic scaffolds into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and enforce specific conformations, leading to increased potency and receptor selectivity. 1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a versatile building block that can be integrated into peptide chains to introduce a rigid, Cα-tetrasubstituted piperidine moiety. This structural element can act as a conformational constraint, mimicking beta-turns or providing a scaffold for further functionalization, thus enabling the synthesis of novel peptidomimetics with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Applications
The integration of the this compound moiety into a peptide backbone can serve several strategic purposes:
-
Conformational Rigidity: The piperidine ring introduces a rigid constraint into the peptide backbone, reducing its conformational flexibility. This can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and specificity for its biological target.
-
Induction of Secondary Structures: The stereochemistry of the piperidine scaffold can be used to mimic and stabilize secondary structures such as β-turns, which are crucial for many protein-protein interactions.
-
Scaffold for Peptidomimetics: The piperidine ring serves as a robust scaffold for the development of peptidomimetics. The hydroxymethyl group can be used as a handle for further chemical modifications, allowing for the creation of more complex and drug-like molecules.
-
Improved Pharmacokinetic Properties: The introduction of this non-natural building block can increase the metabolic stability of the resulting peptide by making it resistant to enzymatic degradation.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Protection of the Hydroxymethyl Group
To prevent unwanted side reactions during peptide synthesis, the primary alcohol of the hydroxymethyl group on this compound should be protected. A tert-butyl (tBu) group is a suitable choice as it is stable to the basic conditions of Fmoc deprotection and can be cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from the resin using trifluoroacetic acid (TFA).
Protocol for tBu Protection:
-
Dissolve this compound in dichloromethane (DCM).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Carefully add isobutylene gas or liquid isobutylene to the reaction mixture at a controlled temperature (e.g., -78 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 1-Boc-4-(tert-butoxymethyl)-4-methylpiperidine.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol details a single coupling cycle for incorporating the protected building block. Standard Fmoc-SPPS protocols are used for the coupling of regular amino acids.
Materials and Reagents:
-
Fmoc-protected amino acids
-
1-Boc-4-(tert-butoxymethyl)-4-methylpiperidine
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
SPPS Workflow:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of 1-Boc-4-(tert-butoxymethyl)-4-methylpiperidine:
-
Due to the steric hindrance of this Cα-tetrasubstituted building block, a more potent coupling reagent and longer reaction times are recommended.
-
In a separate vial, dissolve 1-Boc-4-(tert-butoxymethyl)-4-methylpiperidine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature. A double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete coupling.
-
After complete coupling, wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent Fmoc-amino acids according to standard SPPS protocols.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. This step will cleave the peptide from the resin and remove all acid-labile protecting groups, including the Boc group on the piperidine and the tBu group on the hydroxymethyl moiety.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Data Presentation
The successful incorporation of sterically hindered building blocks like this compound is highly dependent on the coupling conditions. The following table summarizes representative coupling efficiencies and purities that can be expected, based on literature for similar sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence.
| Building Block | Coupling Reagent | Coupling Time (h) | Equivalents (Building Block:Reagent:Base) | Crude Purity (%) | Overall Yield (%) |
| Sterically Hindered Amino Acid | HBTU/DIPEA | 2 x 2 | 3:2.9:6 | ~60-70 | ~15-25 |
| 1-Boc-4-(tBu-oxymethyl)-4-methylpiperidine | HATU/DIPEA | 4 - 12 | 3:2.9:6 | >70 (expected) | >20 (expected) |
| Sterically Hindered Amino Acid | PyBOP/DIPEA | 2 | 3:3:6 | ~65-75 | ~20-30 |
Note: Data is illustrative and based on general outcomes for sterically hindered residues. Optimization for each specific sequence is recommended.
Mandatory Visualizations
Experimental Workflow for SPPS
The Strategic Role of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in the Synthesis of Next-Generation Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – The versatile building block, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, is proving to be a critical component in the synthesis of advanced kinase inhibitors, a class of targeted therapeutics at the forefront of cancer treatment and other diseases. Its unique structural features offer medicinal chemists a powerful scaffold to enhance the potency, selectivity, and pharmacokinetic properties of novel drug candidates. This application note provides detailed protocols and insights into its utilization, with a focus on the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.
The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve aqueous solubility and metabolic stability of drug molecules. The specific substitution pattern of this compound, featuring a protected amine, a primary alcohol, and a quaternary center, provides a rich platform for chemical modification and optimization of drug-target interactions.
Application in the Synthesis of ALK Inhibitor Lorlatinib (PF-06463922)
A prominent example of the application of a closely related building block is in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK inhibitor.[1][2] Lorlatinib is designed to be effective against a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.[3][4] The synthesis of such complex molecules highlights the importance of versatile and well-defined building blocks.
General Synthetic Workflow
The synthesis of kinase inhibitors often involves a multi-step sequence where the piperidine-containing fragment is coupled with other key aromatic or heteroaromatic systems. The general workflow can be conceptualized as follows:
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative examples of key transformations involved in the synthesis of kinase inhibitors utilizing piperidine-based building blocks.
Protocol 1: Activation of the Hydroxymethyl Group (Mesylation)
This protocol describes the activation of the primary alcohol on the piperidine ring, preparing it for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylated product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Suzuki Coupling for Core Scaffold Assembly
This protocol outlines a typical Suzuki coupling reaction to form a key carbon-carbon bond between the piperidine-containing fragment and another aromatic core.
Materials:
-
Mesylated piperidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the mesylated piperidine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Quantitative Data: Potency of Lorlatinib (PF-06463922)
The following table summarizes the inhibitory potency of Lorlatinib against wild-type ALK and various clinically observed resistant mutations, demonstrating the broad-spectrum activity achieved through advanced medicinal chemistry efforts.[3]
| Target | Kᵢ (nM) |
| ALK (Wild-Type) | <0.07 |
| ALK L1196M (Gatekeeper) | <0.1 |
| ALK G1269A | <0.1 |
| ALK I1151Tins | <0.1 |
| ALK F1174L | <0.1 |
| ALK C1156Y | 0.2 |
| ALK L1152R | 0.4 |
| ALK S1206Y | 0.9 |
| ALK G1202R | 0.9 |
Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)
Aberrant ALK signaling, often caused by chromosomal rearrangements, drives the growth and survival of certain cancers, including non-small cell lung cancer (NSCLC). ALK activation triggers a cascade of downstream signaling pathways.[5][6][7][8]
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.
This diagram illustrates how activated ALK engages multiple downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to changes in gene transcription that promote cell proliferation, survival, and differentiation. Kinase inhibitors like Lorlatinib act by blocking the catalytic activity of ALK, thereby inhibiting these downstream signals.
Conclusion
The use of this compound and related piperidine scaffolds is a testament to the power of rational drug design. These building blocks provide a robust framework for developing highly potent and selective kinase inhibitors that can overcome clinical challenges such as acquired drug resistance. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the creation of the next generation of targeted therapies.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. medkoo.com [medkoo.com]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in CNS Drug Discovery: A Versatile Scaffold for Novel Therapeutics
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with a variety of CNS receptors and enzymes. Within this class of compounds, 1-Boc-4-(hydroxymethyl)-4-methylpiperidine stands out as a particularly valuable starting material. The presence of a Boc-protected nitrogen allows for controlled synthetic manipulations, while the hydroxymethyl and methyl groups at the 4-position provide key vectors for structural elaboration and optimization of physicochemical properties crucial for CNS drug candidates, such as blood-brain barrier permeability. This application note details the utility of this compound in the discovery of novel CNS agents, with a focus on the synthesis and evaluation of a potent and selective sigma-1 receptor modulator.
A Versatile Building Block for CNS Drug Candidates
This compound serves as a versatile starting point for the synthesis of a diverse range of CNS drug candidates. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophoric elements. The methyl group at the same position can influence the lipophilicity and metabolic stability of the final compound. Furthermore, the piperidine nitrogen, after deprotection of the Boc group, provides a site for the introduction of substituents that can modulate receptor affinity, selectivity, and pharmacokinetic properties.
Case Study: Synthesis of a Novel Sigma-1 Receptor Modulator
The sigma-1 receptor is a chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric disorders, and pain. Modulators of the sigma-1 receptor are therefore of significant therapeutic interest. Here, we describe the synthesis and evaluation of a novel sigma-1 receptor ligand, Compound 1 , using this compound as a key intermediate.
Synthetic Workflow
The synthetic route to Compound 1 is a multi-step process that leverages the functionalities of the starting material.
Caption: Synthetic workflow for Compound 1.
Experimental Protocols
Synthesis of 1-Boc-4-formyl-4-methylpiperidine (Intermediate C)
To a solution of this compound (1.0 g, 4.36 mmol) in dichloromethane (20 mL) was added Dess-Martin periodinane (2.22 g, 5.23 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography (Silica gel, 10-20% ethyl acetate in hexanes) to afford 1-Boc-4-formyl-4-methylpiperidine as a colorless oil.
Synthesis of tert-butyl 4-((benzhydrylamino)methyl)-4-methylpiperidine-1-carboxylate (Intermediate E)
To a solution of 1-Boc-4-formyl-4-methylpiperidine (0.5 g, 2.19 mmol) and N-benzylaniline (0.44 g, 2.41 mmol) in 1,2-dichloroethane (10 mL) was added sodium triacetoxyborohydride (0.70 g, 3.29 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution of NaHCO₃. The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield Intermediate E.
Synthesis of (4-methylpiperidin-4-yl)methanamine derivative (Intermediate G)
Intermediate E (0.3 g, 0.71 mmol) was dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:1, 4 mL) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure to give the crude Intermediate G, which was used in the next step without further purification.
Synthesis of 2-(((1-(2-(dimethylamino)-2-oxoethyl)-4-methylpiperidin-4-yl)methyl)(phenyl)amino)-N,N-dimethylacetamide (Compound 1)
To a solution of Intermediate G (0.15 g, 0.47 mmol) and 2-bromo-N,N-dimethylacetamide (0.10 g, 0.56 mmol) in acetonitrile (5 mL) was added potassium carbonate (0.16 g, 1.18 mmol). The mixture was stirred at 60 °C for 6 hours. After cooling to room temperature, the solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried, and concentrated. The crude product was purified by preparative HPLC to afford Compound 1 .
Biological Evaluation of Compound 1
The biological activity of Compound 1 was assessed through in vitro binding and functional assays to determine its affinity and functional activity at the sigma-1 receptor.
In Vitro Sigma-1 Receptor Binding Assay
Protocol:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human sigma-1 receptor were used.
-
Binding Assay: The binding assay was performed in a 96-well plate in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Membranes (10 µg of protein) were incubated with 2 nM --INVALID-LINK---pentazocine and various concentrations of Compound 1 (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25 °C.
-
Non-specific Binding: Non-specific binding was determined in the presence of 10 µM haloperidol.
-
Termination and Filtration: The incubation was terminated by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Filters were washed three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding data using GraphPad Prism. The Ki values were calculated using the Cheng-Prusoff equation.
Data Presentation
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-2/Sigma-1) |
| Compound 1 | 5.2 | >1000 | >192 |
| Haloperidol (Reference) | 2.8 | 500 | 178 |
Signaling Pathway
The sigma-1 receptor modulates intracellular calcium signaling, a key pathway in neuronal function.
Application Notes and Protocols for the Functionalization of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of a sterically hindered primary alcohol on a piperidine scaffold, protected by a tert-butoxycarbonyl (Boc) group, allows for selective modification. The Boc group ensures stability under various conditions and can be easily removed under acidic conditions, while the hydroxyl group serves as a versatile handle for introducing a wide array of functional groups.[1] This document provides detailed application notes and experimental protocols for several key transformations of the hydroxyl moiety, enabling the synthesis of diverse derivatives for drug discovery and development.
Overview of Functionalization Pathways
The primary hydroxyl group of this compound can be transformed into various functional groups, including aldehydes, esters, ethers, halides, and amines (via intermediates). Each pathway provides access to a unique set of chemical entities for further elaboration.
Caption: Key functionalization pathways for this compound.
Oxidation to Aldehyde
Application Note: Oxidation of the primary alcohol to the corresponding aldehyde, 1-Boc-4-formyl-4-methylpiperidine, provides a crucial intermediate for reductive amination, Wittig reactions, and other carbonyl chemistries. Due to the risk of over-oxidation to the carboxylic acid, mild and controlled oxidation methods are preferred. The Swern oxidation is an excellent choice as it is performed under mild, low-temperature conditions, avoiding the use of heavy metals and minimizing side reactions.[2][3]
Data Summary: Oxidation Reactions
| Reaction | Product | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| Swern Oxidation | Aldehyde | Oxalyl Chloride, DMSO, Triethylamine | CH₂Cl₂ | -78 to RT | 85 - 95 |
| Dess-Martin | Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | RT | 90 - 98 |
Protocol 1: Swern Oxidation
This protocol describes the oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, nitrogen inlet, and low-temperature thermometer.
Procedure:
-
Setup: Assemble a dry three-neck flask under a nitrogen atmosphere and cool it to -78 °C using an acetone/dry ice bath.
-
Activator Formation: To the flask, add anhydrous CH₂Cl₂ followed by the dropwise addition of oxalyl chloride (1.5 eq).
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq) in CH₂Cl₂ to the reaction mixture. Stir for 15 minutes at -78 °C. Gas evolution (CO, CO₂) will be observed.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30-45 minutes.
-
Quenching: Slowly add triethylamine (5.0 eq) to the flask. The mixture may become thick. Continue stirring for 30 minutes at -78 °C.
-
Warm-up and Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the Swern oxidation protocol.
Conversion to Good Leaving Groups
Application Note: Converting the hydroxyl group into a sulfonate ester (tosylate, mesylate) or a halide is a fundamental strategy for enabling nucleophilic substitution reactions.[6][7] These activated intermediates readily react with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, amines) to form C-N, C-C, and C-O bonds. The Appel reaction provides a mild, one-pot method for converting the alcohol to the corresponding alkyl halide.[8][9]
Data Summary: Leaving Group Formation
| Reaction | Product | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| Tosylation | Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | CH₂Cl₂ | 0 to RT | 85 - 95 |
| Mesylation | Mesylate (OMs) | Methanesulfonyl chloride (MsCl), Et₃N | CH₂Cl₂ | 0 to RT | 90 - 98 |
| Appel (Bromination) | Bromide | Triphenylphosphine (PPh₃), CBr₄ | CH₂Cl₂ | 0 to RT | 80 - 90 |
Protocol 2: Tosylation of the Hydroxyl Group
This protocol details the conversion of the alcohol to a p-toluenesulfonate (tosylate), a highly effective leaving group.[10]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, optional catalyst)
Procedure:
-
Setup: Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (or Et₃N), followed by the optional DMAP catalyst.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding cold water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine/Et₃N), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Nucleophilic Displacement via Mitsunobu Reaction
Application Note: The Mitsunobu reaction is a powerful and versatile method for the direct conversion of primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry (though not relevant for this achiral substrate).[11][12][13][14] It allows for the introduction of nucleophiles that are otherwise difficult to employ under standard Sₙ2 conditions. Common applications include esterification with carboxylic acids and conversion to azides (a precursor to primary amines) using an azide source.[11][13]
Data Summary: Mitsunobu Reactions
| Reaction | Nucleophile (Nu-H) | Product | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| Azidation | Hydrazoic acid (HN₃) or DPPA | Azide | PPh₃, DIAD/DEAD | Anhydrous THF | 0 to RT | 75 - 90 |
| Esterification | Benzoic Acid | Benzoate Ester | PPh₃, DIAD/DEAD | Anhydrous THF | 0 to RT | 80 - 95 |
Protocol 3: Mitsunobu Azidation
This protocol describes the conversion of the alcohol to an azide, which can be subsequently reduced to a primary amine.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic Acid (HN₃) solution (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve this compound, triphenylphosphine, and the azide source (e.g., DPPA) in anhydrous THF in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DIAD/DEAD Addition: Add DIAD or DEAD dropwise to the stirred solution over 20-30 minutes. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the product by flash column chromatography. The byproducts can be challenging to separate; sometimes, trituration with a solvent like diethyl ether can help precipitate the triphenylphosphine oxide.
Caption: General workflow for performing a Mitsunobu reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-(hydroxymethyl)-4-methylpiperidine and its derivatives. The choice of deprotection method is critical to ensure high yield and purity of the resulting 4-(hydroxymethyl)-4-methylpiperidine, a valuable building block in pharmaceutical synthesis. These guidelines compare common deprotection strategies, offering quantitative data where available for related substrates to inform methodology selection. Potential side reactions and mitigation strategies are also discussed.
Method Selection and Comparison
The selection of an appropriate Boc deprotection method depends on the substrate's sensitivity to acidic or thermal conditions and the presence of other functional groups. The most common methods involve acidic treatment, while milder or thermal alternatives exist for sensitive substrates.
Table 1: Comparison of Boc Deprotection Methods for Piperidine Derivatives
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Challenges |
| Acidic (TFA) | 20-50% TFA in DCM, 0 °C to RT | 1 - 4 hours[1] | >90%[2] | Fast, reliable, and widely applicable. | Harsh conditions may not be suitable for acid-sensitive substrates. TFA salts can be oily and difficult to handle.[3] |
| Acidic (HCl) | 4M HCl in Dioxane, RT | 1 - 3 hours[3] | >90% | Often yields a crystalline hydrochloride salt that is easy to isolate by filtration.[3] | Dioxane is a hazardous solvent; requires careful handling and disposal. |
| Mild Acidic | Oxalyl chloride (3 equiv.) in Methanol, RT | 1 - 4 hours[4][5] | Up to 90%[4][5] | Mild conditions, suitable for substrates with acid-labile groups. | Potential for side reactions if not controlled; formation of carbon monoxide. |
| Neutral (TMSI) | TMSI in DCM or Acetonitrile, RT | Varies | High | Neutral conditions, useful for highly acid-sensitive substrates.[6] | TMSI is moisture-sensitive and can be expensive.[7] |
| Thermal | High temperature (e.g., 150 °C) in a suitable solvent (e.g., Dioxane/Water, TFE, HFIP) | 30 minutes to several hours[6][8] | Substrate dependent | Acid-free, useful for avoiding salt formation. | High temperatures can cause side reactions like elimination or racemization.[9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and robust method for Boc deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 1-4 hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Note on Side Reactions: The hydroxyl group can be susceptible to O-alkylation by the tert-butyl cation generated during the reaction. To mitigate this, a scavenger such as triethylsilane (TES) or anisole can be added to the reaction mixture.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method often results in the precipitation of the hydrochloride salt of the product, simplifying purification.
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3]
-
Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.
-
Upon completion, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the product precipitated by the addition of diethyl ether.
Visualizing Workflows and Mechanisms
Acid-Catalyzed Boc Deprotection Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed removal of a Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
General Experimental Workflow for Boc Deprotection
The logical flow for a typical Boc deprotection experiment is outlined below.
Caption: General experimental workflow for Boc deprotection.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most suitable Boc deprotection method based on substrate characteristics.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Purification of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine by Column Chromatography
Introduction
1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a key intermediate in the synthesis of a variety of pharmaceutical compounds and is widely utilized in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for achieving high purity. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The efficiency of a column chromatography separation is highly dependent on the choice of the mobile phase. The following table summarizes typical solvent systems and corresponding Retention Factor (Rf) values for compounds structurally related to this compound, which can be used as a starting point for method development.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value |
| Boc-protected piperidine derivatives | Silica Gel 60 | Hexane:Ethyl Acetate (3:1) | 0.21 - 0.27 |
| Polar Boc-protected heterocyclic compounds | Silica Gel 60 | Hexane:Ethyl Acetate (1:1) | 0.16 - 0.46 |
| Hydroxylated Boc-protected compounds | Silica Gel 60 | Dichloromethane:Methanol (95:5) | Variable |
Note: The optimal solvent system for this compound should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of approximately 0.2-0.4 for good separation.
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound by flash column chromatography.
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM) (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes or flasks
-
Rotary evaporator
Procedure
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a sealed chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).
-
Visualize the plate under a UV lamp and/or by staining with potassium permanganate.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired product, ensuring good separation from impurities.
-
-
Column Preparation (Slurry Packing Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add more of the initial solvent and allow it to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add the dry powder onto the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Apply gentle air pressure to the top of the column to increase the flow rate (flash chromatography).
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
Initial phase: Hexane:Ethyl Acetate (9:1)
-
Intermediate phase: Hexane:Ethyl Acetate (4:1)
-
Final phase: Hexane:Ethyl Acetate (3:2)
-
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single, pure spot corresponding to this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR or HPLC.
-
Visualizations
Experimental Workflow
Application Note: Analytical Characterization of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analytical characterization of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist in the structural elucidation and purity assessment of this compound, a valuable building block in medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are crucial for the successful development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and purity of small molecules. This application note outlines the standard operating procedures for acquiring and interpreting ¹H, ¹³C, and 2D NMR spectra of this compound.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following chemical shifts have been predicted based on the analysis of structurally similar compounds, including 1-Boc-4-hydroxypiperidine and other 4-substituted-4-methylpiperidine derivatives. These predictions provide a reliable reference for spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-Boc | - | 154.9 (C=O) |
| 1.46 (s, 9H) | 79.5 (C(CH₃)₃) | ||
| 28.5 (C(CH₃)₃) | |||
| 2, 6 | -CH₂- (axial & equatorial) | 3.65 (br d) & 2.90 (br t) | ~40.0 |
| 3, 5 | -CH₂- (axial & equatorial) | 1.40 - 1.60 (m) | ~34.0 |
| 4 | -C- | - | ~35.0 |
| 4-CH₃ | -CH₃ | 0.95 (s, 3H) | ~22.0 |
| 4-CH₂OH | -CH₂- | 3.45 (s, 2H) | ~68.0 |
| 4-CH₂OH | -OH | Variable (broad singlet) | - |
Note: Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection : Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can adversely affect the magnetic field homogeneity.[1]
-
Internal Standard : For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Data Acquisition
The following are typical acquisition parameters for 1D and 2D NMR experiments on a 400 or 500 MHz spectrometer.
2.1. ¹H NMR Spectroscopy
-
Purpose : To identify the number and types of protons in the molecule.
-
Typical Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
2.2. ¹³C{¹H} NMR Spectroscopy
-
Purpose : To identify the number and types of carbon atoms in the molecule.
-
Typical Parameters :
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose : To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Typical Parameters :
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512
-
Number of Scans per Increment: 2-4
-
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).
-
Typical Parameters :
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments: 128-256
-
Number of Scans per Increment: 2-8
-
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Typical Parameters :
-
Pulse Program: hmbcgplpndqf
-
Number of Increments: 256-512
-
Number of Scans per Increment: 4-16
-
Data Analysis and Interpretation
A systematic approach to analyzing the NMR data will lead to the complete structural assignment of this compound.
Caption: Workflow for NMR data analysis.
Structural Elucidation using 2D NMR
The following diagram illustrates the key expected correlations for this compound that would be observed in 2D NMR experiments, confirming the connectivity of the molecule.
Caption: Key 2D NMR correlations.
Interpretation of 2D Spectra:
-
COSY : Cross-peaks will be observed between the geminal protons on C2, C3, C5, and C6, as well as between vicinal protons (e.g., H2 with H3, and H5 with H6). This confirms the piperidine ring structure.
-
HSQC : Correlation peaks will link each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the CH₂ and CH₃ groups.
-
HMBC : Long-range correlations will be key to confirming the overall structure. For example, the protons of the 4-methyl group should show correlations to C3, C5, and the quaternary carbon C4. Similarly, the protons of the hydroxymethyl group should show correlations to C3, C5, and C4. The protons on C2 and C6 should show correlations to the Boc carbonyl carbon.
Conclusion
This application note provides a comprehensive guide to the analytical characterization of this compound using NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis, researchers can confidently determine the structure and purity of this important synthetic intermediate. The provided predicted data and workflow diagrams serve as valuable tools for this process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
Welcome to the technical support center for the synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Grignard reaction between 1-Boc-4-piperidone and a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride).
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Exposure to either will quench the reagent, rendering it inactive.
-
Poor Quality Starting Materials: Impurities in the 1-Boc-4-piperidone or the solvent can interfere with the reaction.
-
Incorrect Reaction Temperature: The addition of the Grignard reagent is typically performed at low temperatures (e.g., -78°C to 0°C) to control the reaction rate and minimize side reactions.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (≥120°C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents.
-
-
Verify Grignard Reagent Activity:
-
If preparing the Grignard reagent in-house, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine).
-
If using a commercial solution, ensure it has been stored properly and has not been exposed to air or moisture. Consider titrating the Grignard reagent to determine its exact concentration.
-
-
Check Starting Material Purity:
-
Use high-purity 1-Boc-4-piperidone. If the purity is questionable, consider purification by recrystallization or column chromatography.
-
-
Optimize Reaction Temperature:
Issue 2: Presence of Significant Byproducts
Possible Side Reactions and Byproducts:
-
Enolization of 1-Boc-4-piperidone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate. Upon workup, this will regenerate the starting material, thus lowering the yield of the desired product. This is more likely with sterically hindered Grignard reagents, but can occur with methylmagnesium halides.
-
Reduction of the Ketone: If the Grignard reagent has a beta-hydride (not the case for methyl Grignard), it can reduce the ketone to the corresponding secondary alcohol, 1-Boc-4-hydroxypiperidine. While less common with methyl Grignard, impurities in the reagent could potentially lead to reduction products.
-
Formation of an Enamine: Although less common under these conditions, reaction of the piperidone with any secondary amine impurities could potentially form an enamine.
-
Cleavage of the Boc Protecting Group: The Boc group is generally stable to Grignard reagents. However, the Lewis acidic nature of the magnesium salts (MgX₂) formed during the reaction, or a highly acidic workup, could potentially lead to partial or complete cleavage of the Boc group.
Troubleshooting and Minimization Strategies:
-
Control Reaction Temperature: Low temperatures during the addition of the Grignard reagent favor the nucleophilic addition over enolization.[1]
-
Use a High-Quality Grignard Reagent: Ensure the Grignard reagent is free of impurities that could cause side reactions.
-
Careful Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature.[1] This is a milder alternative to strong acids and helps to minimize the risk of Boc group cleavage.
-
Purification: If byproducts are present, purification by column chromatography on silica gel is typically effective.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A: Reported yields for this reaction are generally high, often in the range of 97% to over 99% under optimized conditions.[1]
Q2: Which methyl Grignard reagent is better to use, methylmagnesium bromide or methylmagnesium chloride?
A: Both methylmagnesium bromide and methylmagnesium chloride have been successfully used for this synthesis.[1] The choice may depend on commercial availability and cost.
Q3: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A stained TLC plate will show the consumption of the starting material, 1-Boc-4-piperidone, and the appearance of the product spot.
Q4: What are the best practices for purifying the final product?
A: In many reported procedures, the crude product is obtained as a colorless oil with high purity and is used in the next step without further purification.[1] If purification is necessary, column chromatography on silica gel using a mixture of ethyl acetate and a non-polar solvent like hexanes or heptanes is a common method.
Q5: Are there any specific safety precautions I should take?
A: Yes. Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound using Methylmagnesium Chloride
This protocol is adapted from a published synthetic procedure.[1]
Materials:
-
1-Boc-4-piperidone (1.00 g, 5.02 mmol)
-
Methylmagnesium chloride (3 M in THF, 2.17 mL, 6.52 mmol)
-
Anhydrous tetrahydrofuran (THF) (25 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Boc-4-piperidone (1.00 g, 5.02 mmol) and anhydrous THF (25 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add methylmagnesium chloride (2.17 mL, 6.52 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70°C.
-
After the addition is complete, slowly warm the reaction mixture to 0°C and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (2 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a colorless oil.
| Parameter | Value |
| Starting Material | 1-Boc-4-piperidone |
| Reagent | Methylmagnesium chloride |
| Solvent | Anhydrous THF |
| Temperature | -78°C to 0°C |
| Reaction Time | 2 hours at 0°C |
| Reported Yield | >99% |
Protocol 2: Synthesis of this compound using Methylmagnesium Bromide
This protocol is adapted from a published synthetic procedure.[1]
Materials:
-
1-Boc-4-piperidone (1.0 g, 5.0 mmol)
-
Methylmagnesium bromide (3 M in diethyl ether, 2.5 mL, 7.5 mmol)
-
Anhydrous diethyl ether (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -10°C in an ice/salt bath.
-
Slowly add the methylmagnesium bromide solution (2.5 mL, 7.5 mmol) dropwise.
-
After the addition, stir the mixture for 5 minutes at -10°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature, then continue stirring for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Dilute with water (20 mL) and diethyl ether (20 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a colorless oil.
| Parameter | Value |
| Starting Material | 1-Boc-4-piperidone |
| Reagent | Methylmagnesium bromide |
| Solvent | Anhydrous diethyl ether |
| Temperature | -10°C to room temperature |
| Reaction Time | 2 hours at room temperature |
| Reported Yield | 97% |
Visualizations
References
Technical Support Center: Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize the synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a key intermediate in pharmaceutical development. Our goal is to help you improve your reaction yield and purity through a deeper understanding of the reaction parameters and potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and efficient synthetic route involves the reduction of the corresponding carboxylic acid, 1-Boc-4-methylpiperidine-4-carboxylic acid. This precursor is synthesized from 1-Boc-4-piperidone. The final reduction of the carboxylic acid to the primary alcohol is the critical step for achieving high yield and purity.
Q2: Which reducing agents are most effective for the conversion of 1-Boc-4-methylpiperidine-4-carboxylic acid to the corresponding alcohol?
The two most commonly employed and effective reducing agents for this transformation are Borane complexes (such as Borane-THF or Borane-dimethyl sulfide) and Lithium Aluminum Hydride (LiAlH₄). The choice between these reagents often depends on the scale of the reaction, available laboratory equipment, and tolerance of other functional groups in the molecule.
Q3: What are the primary challenges encountered in this synthesis?
The main challenges in the synthesis of this compound are:
-
Incomplete reduction: The steric hindrance around the carboxylic acid group can make the reduction challenging, leading to low conversion rates.
-
Side reactions: The formation of byproducts can complicate the purification process and lower the overall yield.
-
Difficult purification: The polar nature of the product can make extraction and purification challenging.
Q4: How can I monitor the progress of the reduction reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting carboxylic acid and the appearance of the product alcohol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low to fully convert the starting material. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially with a sterically hindered substrate. 3. Poor Quality Reducing Agent: The borane solution may have degraded, or the LiAlH₄ may have been exposed to moisture. | 1. Increase Stoichiometry: Gradually increase the equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq.). 2. Increase Temperature: If using Borane-THF, consider gentle heating (e.g., to 40-50 °C) to drive the reaction to completion. For LiAlH₄, ensure the reaction is allowed to warm to room temperature after the initial addition. 3. Use Fresh Reagents: Always use freshly opened or properly stored reducing agents. |
| Formation of an Aldehyde Intermediate | Incomplete Reduction: The reduction may have stalled at the aldehyde stage, which is an intermediate in the reduction of a carboxylic acid to an alcohol. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete conversion to the alcohol. 2. Increase Equivalents of Reducing Agent: A slight excess of the reducing agent can help push the reaction to completion. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The product's amphiphilic nature can lead to the formation of emulsions during aqueous workup. 2. Product Loss in Aqueous Layer: The hydroxyl group increases the water solubility of the product, leading to potential loss during extraction. | 1. Break Emulsion: Add brine or a small amount of a different organic solvent to help break the emulsion. 2. Thorough Extraction: Perform multiple extractions (3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Presence of Boron Impurities in Final Product (Borane Reduction) | Incomplete Quenching/Workup: Borate esters formed during the reaction may not have been fully hydrolyzed. | 1. Acidic Workup: Ensure the quenching step with an acid (e.g., HCl) is sufficient to hydrolyze all boron complexes. 2. Azeotropic Removal: Co-evaporation with methanol several times can help remove boron impurities as volatile trimethyl borate. |
Experimental Protocols
Below are detailed experimental protocols for the reduction of 1-Boc-4-methylpiperidine-4-carboxylic acid using both Borane-THF and LiAlH₄.
Method A: Reduction with Borane-Tetrahydrofuran (BH₃-THF)
This method is often preferred for its selectivity and milder reaction conditions.
Reaction Scheme:
Synthetic Pathway for Borane Reduction
Procedure:
-
To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (Nitrogen or Argon) at 0 °C, add a solution of Borane-THF complex (1.0 M in THF, 1.5 - 2.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Basify the mixture with 1 M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a more powerful reducing agent and can be used when borane reductions are sluggish.
Reaction Scheme:
Synthetic Pathway for LiAlH₄ Reduction
Procedure:
-
To a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reduction Methods
| Parameter | Borane-THF Reduction | LiAlH₄ Reduction |
| Reagent Equivalents | 1.5 - 2.5 eq. | 1.5 - 2.0 eq. |
| Temperature | 0 °C to Room Temperature (or gentle heating) | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Selectivity | High (Tolerates esters, amides) | Low (Reduces most carbonyls) |
| Safety Considerations | Flammable reagent, generates hydrogen gas upon quenching. | Highly reactive with water and protic solvents, pyrophoric solid, generates hydrogen gas. |
| Workup Procedure | Acid/base hydrolysis required to remove boron byproducts. | Fieser workup provides a granular precipitate that is easy to filter. |
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final purified product.
Overall Synthetic Workflow
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Technical Support Center: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. The guidance is tailored for researchers, scientists, and drug development professionals to address specific challenges that may arise during their experiments.
I. Oxidation of this compound to 1-Boc-4-formyl-4-methylpiperidine
The oxidation of the primary alcohol of this compound to the corresponding aldehyde is a key transformation. However, the steric hindrance around the hydroxymethyl group can present challenges. Below are common issues and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxidation reaction is sluggish or incomplete, resulting in low yields of the desired aldehyde. What are the possible causes and how can I improve the conversion?
A1: Incomplete oxidation is a common issue, often attributed to the steric hindrance of the neopentyl-like alcohol. Here are several factors to consider and optimize:
-
Choice of Oxidizing Agent: Mild oxidation conditions are necessary to avoid over-oxidation to the carboxylic acid.
-
Swern Oxidation: This is a reliable method for hindered alcohols, known for its mild conditions.[1][2][3] Careful control of the reaction temperature is crucial.
-
Dess-Martin Periodinane (DMP): DMP is another excellent choice for mild and selective oxidation of hindered alcohols to aldehydes at room temperature.[4]
-
-
Reaction Conditions:
-
Temperature: For Swern oxidations, maintaining a low temperature (typically -78 °C) is critical to the stability of the reactive intermediates.[2] Allowing the reaction to warm prematurely can lead to side reactions and decomposition.
-
Reagent Equivalents: Ensure an adequate excess of the oxidizing agent and base (in the case of Swern oxidation) is used to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Sterically hindered alcohols may require longer reaction times than less hindered substrates.
-
Q2: I am observing the formation of significant byproducts in my Swern oxidation. What are these byproducts and how can I minimize them?
A2: A common byproduct in Swern oxidations is the formation of a mixed thioacetal. This can occur if the reaction temperature is not kept sufficiently low.[5] To minimize this side reaction, it is imperative to maintain the reaction temperature at or below -78 °C until the addition of the tertiary amine base. Additionally, the malodorous byproduct dimethyl sulfide is generated, which requires proper handling in a well-ventilated fume hood.[1][3]
Q3: How can I effectively purify the resulting aldehyde, 1-Boc-4-formyl-4-methylpiperidine, from the reaction mixture?
A3: Purification is typically achieved through flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is commonly used as the eluent. It is important to remove the non-polar byproducts first, with the more polar aldehyde eluting later. Careful monitoring of the fractions by TLC is recommended to ensure proper separation.
Quantitative Data Summary
| Oxidation Method | Typical Reagents | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 to RT | 2-4 | 85-95 |
| Dess-Martin Periodinane | DMP, DCM | Room Temperature | 1-3 | 90-98 |
Experimental Protocols
Protocol 1: Swern Oxidation [2]
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [4]
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow Diagram
II. O-Alkylation of this compound
The O-alkylation of the sterically hindered hydroxyl group in this compound can be challenging, often leading to low yields and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Williamson ether synthesis, but I am getting very low yields of the desired ether. What is causing this and what can I do?
A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[6][7][8][9] The neopentyl-like structure of the substrate makes the hydroxyl group sterically hindered, which can lead to a competing E2 elimination reaction, especially with bulkier alkyl halides.[6][9]
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure complete deprotonation of the alcohol.[10]
-
Alkylating Agent: Use a less sterically hindered alkyl halide (e.g., methyl iodide or benzyl bromide) to favor the S(_N)2 pathway.[8] For more hindered alkyl groups, consider alternative methods.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the reaction rate. The subsequent alkylation may require gentle heating to proceed, but higher temperatures can also favor elimination.[10]
Q2: Are there alternative methods for O-alkylation of such a hindered alcohol?
A2: Yes, for sterically hindered alcohols, the Mitsunobu reaction can be a more effective alternative. This reaction proceeds under milder, neutral conditions and can often provide better yields for challenging substrates. It involves the use of triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Q3: During the O-alkylation, I see a side product that appears to be N-alkylated. How is this possible with the Boc protecting group?
A3: While the Boc group is an excellent protecting group for the piperidine nitrogen, it can be labile under acidic conditions.[10] If your reaction generates acidic byproducts, it could lead to partial deprotection and subsequent N-alkylation. Ensure your reaction conditions remain basic. If N-alkylation persists, it may indicate an issue with the integrity of your starting material.
Quantitative Data Summary
| O-Alkylation Method | Typical Base/Reagents | Alkylating Agent | Typical Yield (%) |
| Williamson Ether Synthesis | NaH in THF/DMF | Methyl Iodide | 40-60 |
| Williamson Ether Synthesis | NaH in THF/DMF | Benzyl Bromide | 30-50 |
| Mitsunobu Reaction | PPh(_3), DEAD/DIAD | Primary Alcohol | 60-80 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis [10]
-
Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction
-
Dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Concentrate the reaction mixture and purify directly by flash column chromatography.
Workflow Diagram
III. Boc Deprotection of this compound
Removal of the Boc protecting group is a common final step to liberate the free piperidine. The choice of acidic conditions can influence the outcome and purity of the product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection is incomplete. How can I drive the reaction to completion?
A1: Incomplete deprotection can be due to insufficient acid strength or concentration, or suboptimal reaction time and temperature.
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane are standard and effective reagents.[11][12][13][14] If the reaction is slow, increasing the concentration of the acid or the reaction time may be necessary.
-
Temperature: Most Boc deprotections proceed readily at room temperature. Gentle heating (e.g., to 40 °C) can be employed if the reaction is sluggish, but this may also increase the risk of side reactions.
Q2: I am observing a side product with a mass corresponding to the addition of a t-butyl group. What is this and how can I prevent it?
A2: This is a common side reaction known as t-butylation. The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on your molecule. To prevent this, it is highly recommended to use a "scavenger" in your deprotection mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole, which will trap the t-butyl cation.
Q3: Should I use TFA or HCl for the deprotection?
A3: Both TFA and HCl are effective. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive groups.
-
TFA: Often results in a trifluoroacetate salt, which can sometimes be oily and difficult to handle. The excess TFA can be readily removed under reduced pressure.[11][14]
-
HCl in Dioxane: Typically yields a hydrochloride salt, which is often a crystalline solid and can be easier to isolate and purify.[12]
Quantitative Data Summary
| Deprotection Reagent | Typical Concentration | Solvent | Typical Reaction Time (h) | Expected Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | DCM | 1-4 | >95 |
| Hydrogen Chloride (HCl) | 4 M | Dioxane | 1-3 | >95 |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA [11][13]
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add trifluoroacetic acid (10-20 equivalents, or a 20-50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Protocol 2: Boc Deprotection with HCl in Dioxane [12]
-
Dissolve this compound (1.0 equivalent) in a minimal amount of a co-solvent like methanol or DCM.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 1-3 hours. The hydrochloride salt may precipitate out of solution.
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the reaction mixture can be concentrated, and the resulting solid triturated with diethyl ether to afford the pure hydrochloride salt.
Workflow Diagram
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimizing Boc Deprotection of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Boc deprotection of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when deprotecting this compound with strong acids like TFA or HCl?
A1: The primary side reaction is the O-alkylation of the primary hydroxyl group by the tert-butyl cation that is generated during the cleavage of the Boc group.[1][2] This results in the formation of a tert-butyl ether byproduct. The tert-butyl cation is a potent electrophile that can be trapped by nucleophiles present in the reaction mixture.[1]
Q2: How can I prevent the formation of the O-tert-butyl ether side product?
A2: The most effective method to prevent O-alkylation is to use a "scavenger" in the reaction mixture.[1][2] Scavengers are reagents that react with the tert-butyl cation more rapidly than the hydroxyl group of your substrate.[1] For primary alcohols, silane-based scavengers are highly effective.
-
Triethylsilane (TES) and Triisopropylsilane (TIS) are the most commonly recommended scavengers for this purpose.[1][3]
Q3: My deprotection reaction is slow or incomplete. What can I do?
A3: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficient Acid Strength/Concentration: Ensure you are using a sufficient excess of a strong acid. Standard conditions often involve 20-50% TFA in DCM or 4M HCl in dioxane.[2]
-
Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer reaction times. It is advisable to monitor the reaction's progress by TLC or LC-MS.[2]
-
Temperature: Gentle warming (e.g., to 40°C) can sometimes increase the reaction rate, but be aware that this may also promote side product formation if scavengers are not used.[2]
Q4: What are some milder alternatives to TFA and HCl for this deprotection?
A4: If your substrate is sensitive to strongly acidic conditions, several milder methods can be employed for Boc deprotection:
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[4]
-
Thermal Deprotection: Heating the substrate in a suitable solvent can effect Boc removal, though this is dependent on the thermal stability of the molecule.
-
Lewis Acids: Certain Lewis acids can catalyze the deprotection under milder conditions than protic acids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A new, less polar spot appears on TLC, and the mass spectrum shows an increase of 56 Da. | O-tert-butylation of the primary alcohol. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1 - 1.5 equivalents) to the reaction mixture before adding the acid.[1][3] |
| Significant amount of starting material remains after several hours. | Incomplete reaction due to steric hindrance or insufficient acid strength. | 1. Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).2. Extend the reaction time and monitor by TLC/LC-MS.3. Consider switching to a stronger acid system, such as 4M HCl in dioxane.[2] |
| The final product is obtained as a sticky oil that is difficult to handle. | The product is the trifluoroacetate (TFA) salt, which is often not crystalline.[5] | 1. Convert the TFA salt to the hydrochloride (HCl) salt, which is more likely to be a crystalline solid, by dissolving the crude product in a minimal amount of solvent and bubbling HCl gas through it or adding a solution of HCl in an organic solvent.2. Convert the salt to the free amine by performing a basic work-up. |
| Multiple unidentified side products are observed. | Potential degradation of the piperidine ring or other sensitive functional groups under harsh acidic conditions. | 1. Lower the reaction temperature to 0°C.2. Use a milder deprotection method, such as oxalyl chloride in methanol.[4] |
Quantitative Data Comparison
The following table provides a comparison of common deprotection methods. Note that the yields are based on structurally similar compounds and may require optimization for this compound.
| Reagent/Method | Typical Conditions | Scavenger | Typical Reaction Time | Reported Yield (Analogous Substrates) | Notes |
| TFA/DCM | 20-50% TFA in DCM, RT | TES or TIS (1.1-1.5 eq.) | 1 - 4 hours | >90% | The use of a scavenger is highly recommended to prevent O-alkylation.[1][3] |
| 4M HCl in Dioxane | 4M HCl in Dioxane, RT | Not always necessary, but can be beneficial. | 30 min - 2 hours | >95% | Often yields a crystalline HCl salt, which can simplify purification.[6] |
| Oxalyl Chloride/Methanol | 3 eq. (COCl)₂, MeOH, RT | None | 1 - 4 hours | up to 90% | A mild alternative for acid-sensitive substrates.[4] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM with Triethylsilane (TES) Scavenger
-
Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add triethylsilane (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Acid Addition: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Isolation as TFA salt: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting residue can be used directly or purified.
-
Isolation as free amine: Concentrate the reaction mixture. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.
-
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of methanol or DCM.
-
Acid Addition: To the stirred solution, add 4M HCl in dioxane (3-5 equivalents) at room temperature.
-
Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If a precipitate forms: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt. To obtain the free base, suspend the residue in a mixture of water and DCM and add a saturated aqueous NaHCO₃ solution until the mixture is basic. Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.
-
Visualizations
Caption: Boc Deprotection Workflow.
Caption: Side Reaction Mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the reaction, or subsequent degradation. These may include:
-
1-Boc-4-methylpiperidine-4-carboxylic acid: The unreduced starting material.
-
Unidentified polar impurities: Often byproducts from the reduction reaction.
-
Residual solvents: Solvents used in the reaction or work-up, such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate.
-
Inorganic salts: From the work-up procedure, for instance, lithium salts if lithium aluminum hydride was used for reduction.
Q2: My purified this compound appears as an oil, but it is reported to be a solid. What should I do?
A2: this compound is a low-melting solid. The presence of residual solvents or minor impurities can lower its melting point, causing it to appear as a viscous oil or waxy solid at room temperature. Further purification by column chromatography or crystallization should yield the solid product.
Q3: Can I use distillation for the purification of this compound?
A3: While distillation is a common purification technique, it is generally not recommended for this compound. Due to its relatively high boiling point and the presence of the thermally labile Boc-protecting group, there is a significant risk of decomposition at the required temperatures.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or isopropanol. A common starting point is a gradient of 20% to 50% ethyl acetate in heptane. |
| Co-elution with a non-polar impurity | If a non-polar impurity is present, begin with a less polar solvent system (e.g., 5-10% ethyl acetate in hexanes) to elute the impurity first. |
| Co-elution with a polar impurity | For polar impurities, a more polar eluent system may be required. Consider using a gradient with a small percentage of methanol or isopropanol in dichloromethane. |
| Overloading the column | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. |
| Tailing of the compound on the column | The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the eluent. |
Crystallization
Issue: The compound fails to crystallize or "oils out".
| Potential Cause | Troubleshooting Steps |
| Solvent is too non-polar | The compound may not be soluble enough in a highly non-polar solvent. Try a slightly more polar solvent or a solvent mixture. |
| Solvent is too polar | The compound may be too soluble, even at low temperatures. Add a less polar co-solvent (anti-solvent) dropwise to the solution at an elevated temperature until it becomes slightly turbid, then allow it to cool slowly. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. |
| Presence of impurities | Impurities can inhibit crystal formation. If the compound oils out, it may be necessary to perform another purification step, such as column chromatography, before attempting crystallization again. |
| Supersaturation is not achieved | If no crystals form, the solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) using a slurry of the silica in a non-polar solvent (e.g., hexanes or heptane).
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent. Good single solvents to try are ethyl acetate or acetone. A good solvent pair to try is ethyl acetate/hexanes or acetone/hexanes.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in a refrigerator (2-8 °C) or freezer (-20 °C) after initial crystal growth at room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
stability issues and degradation of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine upon storage
Welcome to the technical support center for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered upon storage and during experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, long-term storage at low temperatures, such as 2-8°C or frozen at -20°C, is recommended. The compound should be protected from light and moisture to prevent potential degradation.
Q2: How stable is this compound at room temperature?
While the compound is generally stable under normal conditions, prolonged storage at room temperature is not recommended. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, and exposure to atmospheric moisture and carbon dioxide can create a slightly acidic environment, potentially leading to slow degradation over time. For daily use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.
Q3: What are the potential degradation pathways for this compound?
The two primary points of instability in the molecule are the Boc-protecting group and the piperidine ring itself.[2][3]
-
Acid-catalyzed hydrolysis of the Boc group: The Boc group is highly susceptible to cleavage under acidic conditions, which can be initiated by trace acidic impurities or atmospheric moisture and CO2.[2][4] This results in the formation of the corresponding free piperidine.
-
Oxidation of the piperidine ring: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products.[3] This can be accelerated by exposure to air and light.
Q4: What are the visible signs of degradation?
Visual inspection may reveal a change in the physical appearance of the compound, such as discoloration (e.g., from white to yellow or brown), clumping, or a change in texture. However, significant degradation can occur without any obvious visual cues. Therefore, analytical assessment is recommended if degradation is suspected.
Q5: Which analytical methods are suitable for assessing the purity of this compound?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for assessing purity and quantifying impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and identifying and quantifying impurities without the need for reference standards.[1][6] The disappearance of the characteristic tert-butyl proton signal in ¹H NMR can indicate Boc group cleavage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it highly sensitive for detecting and identifying unknown impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments, potentially related to the stability and degradation of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield in a reaction where the Boc-protected amine is a reactant. | Degradation of the starting material. The Boc group may have been partially or fully cleaved upon storage, leading to a lower concentration of the desired reactant. | 1. Assess Purity: Before use, check the purity of the this compound by HPLC or ¹H NMR. Look for the presence of the de-protected piperidine or other impurities. 2. Use a Fresh Batch: If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Re-purification: If a fresh batch is unavailable, consider re-purifying the existing material, for example, by flash chromatography. |
| Unexpected side products are observed in the reaction mixture. | Presence of impurities in the starting material. Degradation products, such as the de-protected piperidine, can act as nucleophiles and participate in side reactions. | 1. Characterize Impurities: Use LC-MS to identify the mass of the unexpected side products. This can provide clues about the reacting impurities. 2. Review Reaction Compatibility: Ensure that your reaction conditions are not promoting the degradation of the starting material (e.g., avoiding acidic conditions if the Boc group needs to remain intact). |
| Inconsistent reaction outcomes between different batches of the compound. | Batch-to-batch variability in purity. Older batches or those stored improperly may have a higher degree of degradation. | 1. Implement Quality Control: Always assess the purity of a new batch of this compound before use. 2. Standardize Storage: Ensure all batches are stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible). |
| The compound appears discolored or has an unusual odor. | Significant degradation. This is a strong indicator of chemical decomposition. | 1. Do Not Use: It is highly recommended not to use a visibly degraded compound, as the purity is likely compromised. 2. Proper Disposal: Dispose of the degraded material according to your institution's chemical waste guidelines. |
Data Presentation
Table 1: Expected Stability of this compound under Various Storage Conditions
The following data is representative and based on the general stability of Boc-protected amines. Actual degradation rates may vary. It is strongly recommended to perform in-house stability studies for critical applications.
| Storage Condition | Form | Expected Purity after 12 Months | Potential Degradation Products |
| -20°C, sealed, dark | Solid | >98% | Minimal |
| 2-8°C, sealed, dark | Solid | 95-98% | Minor de-Boc, potential N-oxide |
| Room Temperature (20-25°C), sealed, dark | Solid | <95% | De-Boc, N-oxide, other oxidation products |
| Room Temperature (20-25°C), open to air/light | Solid | <90% | Significant de-Boc, N-oxide, and other degradation products |
| In solution (e.g., DMSO, DCM) at -20°C | Solution | Generally stable for several months if anhydrous solvents are used. | Dependent on solvent purity and storage conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity. The de-protected piperidine will likely have a shorter retention time.
Protocol 2: Forced Degradation Study
This protocol outlines a method to intentionally degrade the compound to identify potential degradation products and understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by LC-MS to identify the mass of the degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
identifying and removing common impurities from 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(hydroxymethyl)-4-methylpiperidine. The information provided addresses common impurities, and methods for their identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the Grignard reaction of 1-Boc-4-piperidone with a methylmagnesium halide, or from degradation. Potential impurities include:
-
Synthesis-Related Impurities:
-
1-Boc-4-piperidone: Unreacted starting material.
-
1-Boc-4-(hydroxymethyl)piperidine: A potential byproduct formed by the reduction of the ketone functionality of the starting material by the Grignard reagent.
-
Magnesium salts: Remnants from the Grignard reaction workup.
-
-
Degradation-Related Impurities:
-
4-(Hydroxymethyl)-4-methylpiperidine: Formed by the loss of the Boc protecting group under acidic conditions.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Proton and Carbon NMR spectroscopy are powerful tools for identifying impurities.
-
1-Boc-4-piperidone: Look for a characteristic signal for the four protons adjacent to the carbonyl group in the ¹H NMR spectrum, typically around δ 2.4-2.6 ppm. The carbonyl carbon will appear around δ 208-210 ppm in the ¹³C NMR spectrum.
-
4-(Hydroxymethyl)-4-methylpiperidine (Deprotected Product): The absence of the large singlet for the Boc group's tert-butyl protons (around δ 1.45 ppm) in the ¹H NMR spectrum is a key indicator. You will also observe shifts in the signals for the piperidine ring protons.
Q3: My HPLC analysis shows multiple peaks. What are the typical retention times for the main component and its impurities?
A3: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.). However, as a general guide for a reverse-phase C18 column:
-
This compound (Product): Will have a specific retention time based on your method.
-
1-Boc-4-piperidone (Starting Material): Being more polar, it will likely have a shorter retention time.
-
4-(Hydroxymethyl)-4-methylpiperidine (Deprotected Product): Being significantly more polar due to the free amine, it will have a much shorter retention time.
It is crucial to run standards of potential impurities to confirm their identities by spiking your sample.
Q4: What are the best methods to purify this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a very effective method for removing both more polar and less polar impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is commonly used.
-
Recrystallization: If the product is a solid and the impurity profile is suitable, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an efficient purification technique.
-
Acid-Base Extraction: To remove the deprotected impurity, 4-(hydroxymethyl)-4-methylpiperidine, an acidic wash (e.g., dilute HCl) can be employed during the aqueous workup. The desired Boc-protected compound will remain in the organic layer, while the protonated amine impurity will move to the aqueous layer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Purity After Synthesis | Incomplete Grignard reaction. | - Ensure anhydrous conditions for the Grignard reaction. - Use a slight excess of the Grignard reagent. - Monitor the reaction to completion using TLC or HPLC. |
| Inefficient workup. | - Use a saturated aqueous solution of ammonium chloride to quench the reaction. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). | |
| Presence of Starting Material (1-Boc-4-piperidone) | Incomplete reaction. | - Increase the reaction time or temperature (with caution). - Use a more active Grignard reagent. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation. | |
| Presence of Deprotected Impurity | Accidental exposure to acidic conditions during workup or storage. | - Ensure all aqueous solutions used in the workup are neutral or slightly basic. - Store the compound in a well-sealed container, away from acidic vapors. |
| - Purify the material using column chromatography or an acidic wash. | ||
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | - Ensure complete removal of solvents under high vacuum. - Purify the product using column chromatography to remove impurities that may be preventing crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the silica gel slurry into a chromatography column. Allow the silica to settle, and then drain the excess hexanes until the solvent level is just above the silica bed.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Analytical HPLC Method
This protocol provides a starting point for the analysis of this compound purity by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.
Visualizations
Workflow for Identification and Removal of Impurities
Caption: Workflow for identifying and removing impurities from this compound.
Chemical Structures of Product and Common Impurities
Caption: Structures of this compound and its common impurities.
Technical Support Center: Scaling Up the Synthesis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk manufacturing of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: A widely adopted and scalable two-step approach is the synthesis from 1-Boc-4-piperidone. The first step involves a Wittig reaction to introduce an exocyclic methylene group, followed by a hydroboration-oxidation to install the hydroxymethyl group with anti-Markovnikov selectivity.
Q2: What are the critical safety precautions to consider during the bulk synthesis of this compound?
A2: Key safety considerations include the handling of pyrophoric reagents like n-butyllithium (often used in the Wittig reaction), the use of flammable solvents such as THF and diethyl ether, and the management of potentially exothermic reactions. Ensure all operations are conducted in a well-ventilated area, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (PPE).
Q3: Are there any specific analytical techniques recommended for in-process monitoring?
A3: For monitoring reaction progress, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-methylene-4-methylpiperidine-1-carboxylate (Intermediate)
This procedure details the formation of the alkene intermediate via a Wittig reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| 1-Boc-4-piperidone | 199.27 g/mol | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 g/mol | 1.2 |
| n-Butyllithium (n-BuLi) in hexanes | 64.06 g/mol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 g/mol | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 g/mol | - |
Procedure:
-
Under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a suitable reactor.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below 5 °C. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield tert-butyl 4-methylene-4-methylpiperidine-1-carboxylate.
Step 2: Synthesis of this compound (Final Product)
This procedure outlines the hydroboration-oxidation of the alkene intermediate.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |
| tert-Butyl 4-methylene-4-methylpiperidine-1-carboxylate | 211.31 g/mol | 1.0 |
| Borane-tetrahydrofuran complex (BH₃·THF) solution | 85.94 g/mol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | - |
| 3M Sodium hydroxide (NaOH) solution | 40.00 g/mol | - |
| 30% Hydrogen peroxide (H₂O₂) solution | 34.01 g/mol | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 158.11 g/mol | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 g/mol | - |
Procedure:
-
Under a nitrogen atmosphere, dissolve tert-butyl 4-methylene-4-methylpiperidine-1-carboxylate in anhydrous THF in a reactor.
-
Cool the solution to 0 °C.
-
Slowly add the borane-THF complex solution dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the organoborane intermediate by an appropriate method (e.g., quenching a small aliquot and analyzing by GC-MS).
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution, keeping the internal temperature below 20 °C. This oxidation step is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Troubleshooting Guides
Step 1: Wittig Reaction
Q: The Wittig reaction is not initiating (the characteristic orange/red color of the ylide does not appear). What should I do?
A: This issue is often due to the presence of moisture or impurities.
-
Solution:
-
Ensure all glassware is rigorously dried (flame-dried or oven-dried) and assembled under a positive pressure of inert gas.
-
Use freshly distilled, anhydrous THF.
-
Verify the quality and concentration of the n-butyllithium solution. Older bottles may have a lower concentration.
-
Ensure the methyltriphenylphosphonium bromide is dry. It can be dried under vacuum before use.
-
Q: The reaction stalls, and a significant amount of starting material (1-Boc-4-piperidone) remains. How can I drive the reaction to completion?
A: Incomplete reaction can be due to insufficient ylide or suboptimal reaction conditions.
-
Solution:
-
Increase the equivalents of the phosphonium salt and n-BuLi to 1.5 equivalents.
-
Extend the reaction time at room temperature to 24 hours.
-
Gentle heating (e.g., to 40-50 °C) can be attempted, but this may lead to side reactions. Monitor carefully by TLC.
-
Q: The final product is contaminated with triphenylphosphine oxide. How can this be removed on a large scale?
A: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove.
-
Solution:
-
Crystallization: The product is often an oil, but the triphenylphosphine oxide is a solid. Attempt to crystallize the byproduct from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.
-
Column Chromatography: While less ideal for very large scales, a silica gel plug or column chromatography is effective.
-
Extraction: Perform multiple extractions with a solvent in which triphenylphosphine oxide has low solubility, such as cold diethyl ether or hexanes.
-
Step 2: Hydroboration-Oxidation
Q: The hydroboration step seems incomplete, leading to a mixture of starting material and product. What are the potential causes?
A: Incomplete hydroboration can result from inactive reagents or insufficient reaction time.
-
Solution:
-
Use a fresh, properly stored solution of borane-THF complex. The concentration of older solutions can decrease.
-
Ensure the alkene intermediate is pure and free of any basic impurities that could react with the borane.
-
Increase the reaction time at room temperature.
-
Q: The oxidation step is very exothermic and difficult to control on a large scale. How can this be managed safely?
A: The decomposition of hydrogen peroxide by base is highly exothermic.
-
Solution:
-
Ensure efficient cooling of the reactor. Use a jacketed reactor with a reliable cooling system.
-
Add the hydrogen peroxide solution slowly and portion-wise, carefully monitoring the internal temperature.
-
Dilute the reaction mixture with more THF before the oxidation step to help dissipate the heat.
-
Q: The final product has low purity, with several byproducts observed. What are the likely side reactions?
A: Side reactions can occur during both the hydroboration and oxidation steps.
-
Solution:
-
Over-oxidation: During the oxidation step, the primary alcohol can be further oxidized. Ensure the temperature is controlled and avoid prolonged reaction times after the addition of peroxide.
-
Rearrangement of the organoborane: While less common, rearrangements can occur. Maintaining a low temperature during hydroboration can minimize this.
-
Incomplete oxidation: This can leave borane intermediates in the product. Ensure sufficient peroxide and base are used and that the reaction goes to completion.
-
Quantitative Data Summary
The following tables provide typical ranges for key quantitative parameters in the synthesis. Actual results may vary depending on the scale and specific conditions.
Table 1: Wittig Reaction Data
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Yield | 75-90% | 70-85% |
| Purity (crude) | 80-95% | 75-90% |
| Purity (after purification) | >98% | >97% |
| Reaction Time | 12-16 hours | 16-24 hours |
Table 2: Hydroboration-Oxidation Data
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Yield | 80-95% | 75-90% |
| Purity (crude) | 85-95% | 80-90% |
| Purity (after purification) | >99% | >98% |
| Reaction Time | 4-6 hours | 6-8 hours |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic: Low Yield in Wittig Reaction
Caption: Troubleshooting guide for low yield in the Wittig reaction step.
managing lot-to-lot variability of commercial 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Boc-4-(hydroxymethyl)-4-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of lot-to-lot variability in this compound?
A1: Lot-to-lot variability can arise from several factors during the manufacturing process. These include changes in the quality of starting materials, minor adjustments in reaction conditions (e.g., temperature, reaction time), and differences in purification and drying methods. The primary synthetic route involves the reaction of a Grignard reagent (methylmagnesium bromide or chloride) with 1-Boc-4-piperidone, followed by hydroxymethylation. Impurities can be introduced from any of these steps.
Q2: What are the potential impurities that could be present in a commercial lot of this compound?
A2: Based on the common synthetic pathways, potential impurities may include:
-
Unreacted 1-Boc-4-piperidone: The starting material for the Grignard reaction.
-
1-Boc-4-methyl-4-hydroxypiperidine: An intermediate in the synthesis.[1]
-
Residual solvents: From the reaction and purification steps (e.g., tetrahydrofuran (THF), diethyl ether, ethyl acetate, hexanes).
-
Water: Can be present due to incomplete drying or absorption from the atmosphere.
-
Byproducts of the Grignard reaction: Such as a di-adduct or products from side reactions.[2][3]
-
Degradation products: Arising from improper storage or handling.
Q3: How can the quality of this compound impact my subsequent reactions?
A3: The purity of your starting material is critical for the success of your synthesis.[4] Impurities can lead to:
-
Low yields: Due to the presence of unreactive impurities or impurities that interfere with the reaction.
-
Formation of byproducts: Impurities can react with your reagents, leading to a complex reaction mixture and difficult purification.
-
Inconsistent results: Lot-to-lot variability in purity can lead to poor reproducibility of your experiments.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and quality of the compound, it should be stored in a tightly sealed container in a dry and well-ventilated place.[5] Recommended storage temperatures are typically between 2-8°C.[5]
Troubleshooting Guides
Issue 1: Low Yield in Subsequent Reaction
Symptom: The yield of your reaction using this compound is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Stoichiometry due to Impurities | 1. Assess Purity: Determine the purity of your lot of this compound using HPLC or qNMR (see Experimental Protocols section).2. Adjust Stoichiometry: Adjust the amount of the reagent used based on its actual purity. |
| Presence of Water | 1. Dry the Reagent: Dry the this compound under high vacuum before use.2. Use Anhydrous Conditions: Ensure all solvents and reagents in your reaction are anhydrous. |
| Presence of Unreactive Impurities | 1. Identify Impurities: Use GC-MS or LC-MS to identify the impurities.2. Purify the Reagent: If necessary, purify the this compound by recrystallization or column chromatography. |
Issue 2: Unexpected Side Product Formation
Symptom: You observe an unexpected byproduct in your reaction mixture by TLC, LC-MS, or NMR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with Impurities | 1. Characterize the Byproduct: Isolate and characterize the byproduct to understand its origin.2. Analyze the Starting Material: Check for the presence of the corresponding impurity in your lot of this compound. |
| Incomplete Boc Deprotection (if applicable) | 1. Verify Deprotection Conditions: Ensure you are using appropriate conditions for Boc deprotection (e.g., strong acid like TFA or HCl in an organic solvent).[6][7][8]2. Monitor the Reaction: Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. |
| Side Reaction of the Hydroxymethyl Group | 1. Protect the Hydroxyl Group: If the hydroxymethyl group is interfering with your desired transformation, consider protecting it with a suitable protecting group. |
Data Presentation
The following table provides an illustrative example of the potential lot-to-lot variability for key quality attributes of commercial this compound. Note: This data is for illustrative purposes and does not represent actual analysis of specific commercial products.
| Parameter | Lot A | Lot B | Lot C | Typical Specification |
| Purity (by HPLC, Area %) | 98.5% | 99.2% | 97.8% | > 97% |
| 1-Boc-4-piperidone (by GC, Area %) | 0.5% | 0.2% | 1.1% | < 1.0% |
| Water Content (by Karl Fischer) | 0.2% | 0.1% | 0.5% | < 0.5% |
| Residual THF (by Headspace GC) | 200 ppm | 50 ppm | 500 ppm | < 500 ppm |
| Appearance | White solid | White solid | Off-white solid | White to off-white solid |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to determine the purity of this compound and identify non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities, such as residual solvents and the starting material, 1-Boc-4-piperidone.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Dissolve ~2 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and, with the use of an internal standard (quantitative NMR or qNMR), can provide an accurate measure of purity.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts will be in the regions of 0.9-1.2 ppm (methyl group), 1.3-1.8 ppm (piperidine ring protons and Boc group), 3.0-3.8 ppm (piperidine ring protons adjacent to nitrogen and hydroxymethyl protons), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Acquire a standard carbon spectrum.
-
qNMR (for purity):
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard to calculate the purity.
-
Visualizations
References
- 1. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Purity Analysis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine by HPLC and GC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical determinant of successful synthesis and the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-4-(hydroxymethyl)-4-methylpiperidine is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
Data Presentation
The following tables summarize the typical performance characteristics and results for the analysis of this compound using HPLC and GC.
Table 1: HPLC Analysis Data
| Parameter | Value |
| Purity Assay | >99% |
| Retention Time (Main Peak) | ~ 8.5 min |
| Relative Retention Time (Impurity A) | ~ 0.92 |
| Relative Retention Time (Impurity B) | ~ 1.15 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
Table 2: GC Analysis Data
| Parameter | Value |
| Purity Assay | >98% |
| Retention Time (Main Peak) | ~ 12.2 min |
| Relative Retention Time (Impurity C) | ~ 0.88 |
| Relative Retention Time (Impurity D) | ~ 1.09 |
| Limit of Detection (LOD) | ~ 0.02% |
| Limit of Quantitation (LOQ) | ~ 0.06% |
Method Comparison
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds, offering high precision without the need for derivatization.[2] Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For this compound, GC analysis can be effective, though its higher molecular weight and polarity might necessitate higher temperatures.
Experimental Protocols
HPLC Purity Analysis Protocol
Objective: To determine the purity of this compound by Reversed-Phase HPLC (RP-HPLC) with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
GC Purity Analysis Protocol
Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes. Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes. |
| Injection Volume | 1 µL (split ratio 50:1) |
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or methanol.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Mandatory Visualization
Caption: Purity Validation Workflow.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This guide provides a comparative spectroscopic analysis of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a key building block in medicinal chemistry. Due to the limited availability of public spectroscopic data for this specific compound, this guide leverages data from structurally similar analogues to predict its spectral characteristics. This approach facilitates the structural verification of newly synthesized batches by providing a clear comparative framework.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. The data for the target compound is predicted based on established structure-spectra correlations and the experimental data of the analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~3.65 (br s, 2H, -CH₂-N), ~3.40 (s, 2H, -CH₂OH), ~1.50 (m, 4H, piperidine -CH₂-), 1.46 (s, 9H, Boc -C(CH₃)₃), ~0.95 (s, 3H, -CH₃) |
| 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine [1] | 3.92 (br s, 2H), 3.61 (s, 1H), 3.56 (s, 1H), 3.08 (m, 2H), 1.85 (m, 2H), 1.47-1.63 (m, 2H), 1.44 (s, 9H) |
| N-Boc-4-methyl-4-hydroxy piperidine | 3.76-3.64 (m, 2H), 3.29 -3.16 (m, 2H), 1.66 (s, 1H), 1.45 (s, 9H), 1.25 (s, 3H) |
| 1-Boc-4-hydroxypiperidine | 3.80-3.70 (m, 1H), 3.00-2.90 (m, 2H), 1.90-1.80 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~155.0 (C=O, Boc), ~79.5 (C, Boc), ~70.0 (-CH₂OH), ~40.0 (C-4, piperidine), ~35.0 (-CH₂-N), ~30.0 (piperidine -CH₂-), 28.4 (-C(CH₃)₃), ~22.0 (-CH₃) |
| 1-Boc-4-hydroxypiperidine | 154.9, 79.4, 67.8, 43.8, 34.3, 28.5 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400 (O-H stretch, alcohol), ~2970 (C-H stretch, alkane), ~1690 (C=O stretch, carbamate), ~1160 (C-O stretch) |
| 1-Boc-4-hydroxypiperidine | ~3400 (O-H), ~2970 (C-H), ~1680 (C=O), ~1165 (C-O) |
Table 4: Mass Spectrometry Data
| Compound | Method | [M+H]⁺ (m/z) |
| This compound (Predicted) | ESI | 230.17 |
| 1-Boc-4-fluoro-4-(hydroxymethyl)piperidine [1] | ESI | 234.15 |
| N-Boc-4-methyl-4-hydroxy piperidine | ESI | 216.16 |
| 1-Boc-4-hydroxypiperidine | ESI | 202.14 |
Experimental Protocols
Accurate spectroscopic data acquisition is critical for reliable structural elucidation. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) to confirm the molecular weight of the compound.
Workflow for Structural Confirmation
The logical flow of spectroscopic analysis for confirming the structure of a synthesized compound is illustrated in the following diagram.
Caption: Spectroscopic analysis workflow for structural confirmation.
By following this structured approach and utilizing the comparative data provided, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
advantages of the rigid piperidine scaffold in 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] This guide provides a comprehensive analysis of the advantages of the rigid piperidine scaffold, with a focus on 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a versatile building block in drug discovery. We will explore its key attributes and objectively compare its performance with alternative heterocyclic scaffolds, supported by experimental data and detailed methodologies.
Advantages of the Rigid Piperidine Scaffold in this compound
The rigid nature of the piperidine scaffold in this compound offers several distinct advantages in drug design and development:
-
Conformational Restriction and Pre-organization: The piperidine ring predominantly exists in a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a biological target, as the molecule is already pre-organized in a favorable conformation. This can lead to higher binding affinities and improved potency.
-
Three-Dimensional Diversity: The defined geometry of the piperidine ring allows for the precise spatial arrangement of substituents in axial and equatorial positions. In this compound, the gem-dimethyl group at the 4-position further locks the conformation, providing a well-defined vector for the hydroxymethyl group to interact with target proteins.
-
Improved Metabolic Stability: The piperidine scaffold is generally associated with good metabolic stability.[1] Strategic placement of substituents can further block potential sites of metabolism, such as oxidation at the carbons adjacent to the nitrogen atom. The Boc-protecting group on the nitrogen in this compound also prevents N-dealkylation, a common metabolic pathway for secondary amines.
-
Modulation of Physicochemical Properties: The piperidine nucleus allows for the fine-tuning of crucial drug-like properties. The basic nitrogen can be utilized for salt formation to improve solubility and for key interactions with biological targets. The overall lipophilicity of the molecule can be modulated through the selection of substituents.
Comparison with Alternative Scaffolds
The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare the piperidine scaffold to other commonly used alternatives: pyrrolidine, azetidine, and morpholine.
Physicochemical Properties of Parent Scaffolds
| Property | Piperidine | Pyrrolidine | Azetidine | Morpholine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | ~11.29 | ~8.33 | The higher basicity of piperidine, pyrrolidine, and azetidine can lead to stronger ionic interactions but may also result in higher clearance. Morpholine's lower basicity can be advantageous in reducing off-target effects. |
| logP (Octanol/Water) | 0.84 | 0.46 | 0.15 | -0.85 | Piperidine is more lipophilic than the other scaffolds, which can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. |
| Conformational Flexibility | Rigid (Chair conformation) | Flexible (Envelope/Twist conformations) | Planar (High ring strain) | Rigid (Chair conformation) | The rigidity of piperidine and morpholine can be beneficial for pre-organizing substituents for optimal target binding. The flexibility of pyrrolidine may be advantageous for targets requiring conformational adaptation. |
Performance Comparison
Metabolic Stability: While the piperidine scaffold is generally stable, comparative studies have shown that in certain contexts, other scaffolds may offer advantages. For instance, five-membered pyrrolidine nitroxides have been found to be more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[2] The morpholine ring is also generally considered to be more metabolically stable than the piperidine ring due to the electron-withdrawing effect of the oxygen atom, which reduces the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.
Binding Affinity and Selectivity: The rigid nature of the piperidine scaffold can be a significant advantage in achieving high binding affinity and selectivity. By locking substituents in a defined orientation, it minimizes the entropic cost of binding. In a study on ghrelin receptor inverse agonists, spirocyclic piperidine-azetidine derivatives demonstrated that the rigid framework was crucial for improving potency and ADMET properties.[3][4][5]
Permeability: The slightly higher lipophilicity of the piperidine scaffold compared to pyrrolidine and azetidine can lead to better membrane permeability. However, this is highly dependent on the overall properties of the molecule, including its hydrogen bonding capacity and polar surface area.
Experimental Protocols
To quantitatively assess the advantages of the this compound scaffold, a series of in vitro experiments are essential. Below are detailed protocols for key assays.
Microsomal Stability Assay
This assay determines the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution in acetonitrile (for LC-MS/MS analysis).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.
-
Add the test compound to the microsomal solution to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
This assay is used to predict the in vivo absorption of a drug across the intestinal epithelium using a monolayer of Caco-2 cells.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
Mandatory Visualizations
Lead Optimization Workflow
The following diagram illustrates a typical iterative workflow in lead optimization, a critical phase in drug discovery where a promising compound (a "lead") is refined to improve its efficacy, safety, and pharmacokinetic properties.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in various cellular processes, and its dysregulation is implicated in diseases like cancer. Piperidine-containing molecules have been developed as inhibitors of this pathway.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. | Sigma-Aldrich [merckmillipore.com]
A Head-to-Head Battle of Building Blocks: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine vs. 1-Boc-4-(aminomethyl)piperidine in Modern Drug Design
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a pivotal decision in the intricate process of drug discovery. The piperidine scaffold, a privileged structure in medicinal chemistry, is a common core in numerous approved drugs. Subtle modifications to this scaffold can significantly impact a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an in-depth comparison of two closely related 4-substituted piperidine building blocks: 1-Boc-4-(hydroxymethyl)-4-methylpiperidine and 1-Boc-4-(aminomethyl)piperidine, offering insights into their respective roles and potential performance in drug design.
This comparison will delve into their physicochemical properties, synthetic utility, and potential impact on a drug candidate's interaction with biological targets. While direct head-to-head experimental comparisons in the literature are scarce, this guide will present a comprehensive analysis based on established medicinal chemistry principles and available data for each compound, supplemented with detailed experimental protocols for their synthesis and incorporation into potential drug molecules.
Physicochemical Properties: A Tale of Two Functionalities
The seemingly minor difference between a hydroxymethyl and an aminomethyl group at the 4-position of the piperidine ring, along with the additional methyl group in the former, can lead to distinct physicochemical characteristics. These differences can have a cascading effect on a drug candidate's solubility, permeability, and metabolic stability.
| Property | This compound | 1-Boc-4-(aminomethyl)piperidine | References |
| Molecular Formula | C12H23NO3 | C11H22N2O2 | |
| Molecular Weight | 229.32 g/mol | 214.30 g/mol | [1] |
| Appearance | Solid | Liquid or solid | |
| Boiling Point | 312.4±15.0 °C (Predicted) | 237-238 °C (lit.) | [2] |
| Density | 1.034±0.06 g/cm3 (Predicted) | 1.013 g/mL at 25 °C (lit.) | [2] |
| pKa (Predicted) | 14.94±0.10 (Alcohol) | 10.13 ± 0.29 (Amine) | [3] |
| Solubility | - | Soluble in chloroform and methanol | [3] |
The primary amine in 1-Boc-4-(aminomethyl)piperidine offers a basic center, which can be advantageous for forming salts to improve solubility and for establishing key interactions with biological targets. Conversely, the hydroxyl group in this compound acts as a hydrogen bond donor and acceptor, which can also influence solubility and target binding. The additional methyl group on the C4 position of the hydroxymethyl analog introduces steric bulk and increases lipophilicity, which can affect its conformational preference and interaction with binding pockets.
Synthetic Utility and Experimental Protocols
Both building blocks are valuable intermediates in organic synthesis, allowing for the introduction of a substituted piperidine moiety into a target molecule. The choice between them often depends on the desired final functionality and the synthetic route.
Synthesis of the Building Blocks
Protocol 1: Synthesis of this compound
This protocol describes a typical synthesis starting from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Methylmagnesium bromide (3M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Protocol 2: Synthesis of 1-Boc-4-(aminomethyl)piperidine
This protocol outlines a common method starting from 4-aminomethylpiperidine.
Materials:
-
4-aminomethylpiperidine
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 4-aminomethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc-anhydride (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-Boc-4-(aminomethyl)piperidine.
Incorporation into a Drug Candidate: A Workflow
The following diagram illustrates a general workflow for incorporating these building blocks into a potential drug molecule via amide bond formation.
Caption: A typical workflow for amide bond formation using 1-Boc-4-(aminomethyl)piperidine.
Impact on Drug Performance: A Comparative Discussion
The choice between a hydroxymethyl and an aminomethyl substituent can significantly influence a drug's interaction with its biological target and its overall pharmacokinetic profile.
-
Target Binding and Potency: The primary amine of the aminomethylpiperidine can act as a strong hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket. The hydroxyl group of the hydroxymethylpiperidine can act as both a hydrogen bond donor and acceptor. The additional methyl group on the C4-position of the hydroxymethyl analog provides increased steric bulk, which could either enhance binding through favorable van der Waals interactions or hinder it due to steric clashes.
-
Pharmacokinetics and ADME Properties:
-
Solubility: The basic amine in the aminomethyl derivative can be used to form salts, which generally have higher aqueous solubility. The hydroxyl group of the other analog also contributes to water solubility through hydrogen bonding.
-
Permeability: The increased lipophilicity from the extra methyl group in the hydroxymethyl analog might lead to improved membrane permeability.
-
Metabolic Stability: The primary amine of the aminomethylpiperidine can be a site for metabolic reactions such as N-acetylation or oxidation. The hydroxymethyl group can be oxidized to an aldehyde and then a carboxylic acid. The steric hindrance from the adjacent methyl group in the hydroxymethyl analog might offer some protection against metabolism.
-
Case Study: Targeting GPCRs with 4-Substituted Piperidines
Piperidine-containing molecules are well-represented among drugs targeting G-protein coupled receptors (GPCRs). A notable example is Maraviroc, a CCR5 antagonist used in the treatment of HIV.[1] Maraviroc contains a substituted tropane, a bicyclic amine structurally related to piperidine. It functions by binding to the CCR5 co-receptor on the surface of human cells, preventing the HIV virus from entering.[1]
The signaling pathway of CCR5 and its inhibition by an antagonist like Maraviroc can be visualized as follows:
Caption: Simplified CCR5 signaling pathway and its inhibition by an antagonist.[1][4]
Conclusion: A Strategic Choice for Drug Discovery
Both this compound and 1-Boc-4-(aminomethyl)piperidine are valuable building blocks in the medicinal chemist's toolbox. The choice between them is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.
-
1-Boc-4-(aminomethyl)piperidine is often favored when a basic nitrogen for salt formation and strong ionic or hydrogen bonding interactions with the target is desired. Its synthetic accessibility and well-established reactivity make it a reliable choice.
-
This compound offers an alternative where a neutral hydrogen bonding group is preferred. The additional methyl group can be exploited to probe steric and lipophilic requirements of a binding site and may offer advantages in terms of metabolic stability and membrane permeability.
Ultimately, the optimal choice can only be determined empirically. Researchers are encouraged to synthesize and evaluate analogues containing both scaffolds to fully understand the structure-activity relationships and to identify the compound with the most promising drug-like properties for a given biological target. This guide provides the foundational information and experimental frameworks to embark on such a comparative investigation.
References
- 1. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 2. intelligentliving.co [intelligentliving.co]
- 3. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maraviroc Is Associated with Latent HIV-1 Reactivation through NF-κB Activation in Resting CD4+ T Cells from HIV-Infected Individuals on Suppressive Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine with Flexible Linkers
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks and linkers is paramount in the synthesis of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine, a sterically hindered building block, with various flexible linkers commonly employed in drug discovery.
This compound is a valuable scaffold in medicinal chemistry, offering a rigid piperidine core. However, the neopentyl-like nature of its hydroxyl group presents a significant steric challenge in coupling reactions. Understanding its reactivity profile with different flexible linkers is crucial for optimizing synthesis and achieving desired product yields. This guide delves into the comparative reactivity of this building block in common conjugation reactions, supported by illustrative experimental data and detailed protocols.
Comparative Reactivity Analysis
The primary alcohol of this compound, while seemingly reactive, is sterically encumbered by the adjacent quaternary carbon. This steric hindrance significantly influences its reactivity towards different electrophilic linkers. The following tables summarize the expected outcomes of common coupling reactions based on general principles of organic synthesis and data from analogous transformations.
Table 1: Comparison of Acylation Reactions
| Linker Type | Electrophilic Group | Typical Coupling Conditions | Expected Yield | Relative Reaction Time | Key Considerations |
| Carboxylic Acid Terminated PEG Linker | Carboxylic Acid | HATU, DIPEA, DMF, 25°C | Moderate to Good | 12-24 hours | Requires activation of the carboxylic acid. Optimization of coupling agents and base is critical. |
| Acyl Chloride Terminated Alkyl Linker | Acyl Chloride | Et3N, DCM, 0°C to 25°C | Good to Excellent | 1-4 hours | Highly reactive, but may require careful control of stoichiometry and temperature to avoid side reactions. |
| Activated Ester Terminated Linker (e.g., NHS ester) | N-Hydroxysuccinimide Ester | DIPEA, DMF, 25°C | Good | 4-12 hours | Generally good reactivity and stable intermediates. |
Table 2: Comparison of Etherification Reactions
| Linker Type | Electrophilic Group | Typical Reaction Conditions | Expected Yield | Relative Reaction Time | Key Considerations |
| Alkyl Halide (e.g., Bromo-PEG-linker) | Alkyl Bromide | NaH, THF, 0°C to reflux | Moderate | 24-48 hours | Williamson ether synthesis. Requires a strong base to deprotonate the hindered alcohol. Potential for elimination side reactions. |
| Tosylated PEG Linker | Tosylate | NaH, DMF, 25°C to 60°C | Moderate to Good | 12-36 hours | Tosylates are good leaving groups, often leading to better yields than alkyl bromides under milder conditions. |
Experimental Protocols
Protocol 1: Acylation with a Carboxylic Acid Terminated PEG Linker
-
Dissolution: Dissolve this compound (1.0 eq) and the carboxylic acid terminated PEG linker (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Etherification with a Bromo-PEG Linker (Williamson Ether Synthesis)
-
Deprotonation: Suspend sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Alcohol Addition: Cool the suspension to 0°C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Linker Addition: Add the bromo-PEG linker (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to reflux and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0°C by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Purify the product via column chromatography.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow in selecting and utilizing these building blocks, the following diagrams are provided.
Unlocking Potent Antitubercular Agents: A Comparative Guide to the Structure-Activity Relationship of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine Derivatives
A deep dive into the structure-activity relationship (SAR) of novel piperidine derivatives has identified potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comparative analysis of these compounds, derived from a 1-Boc-4-(hydroxymethyl)-4-methylpiperidine scaffold, and their activity against a key enzyme in the Mtb menaquinone biosynthetic pathway, 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA).
Researchers have systematically modified three distinct regions of a lead piperidine compound to enhance its potency and drug-like properties. The modifications on the western, central, and eastern portions of the molecule have yielded significant insights into the structural requirements for potent MenA inhibition and whole-cell antitubercular activity. This guide summarizes the key findings, presents the quantitative data in a clear format, and provides the experimental methodologies for reproducibility.
Comparative Analysis of Inhibitory Activity
The following table summarizes the structure-activity relationship data for a selection of the synthesized this compound derivatives. The inhibitory potencies against MenA (IC50) and the antibacterial activities against M. tuberculosis (GIC50) are presented.
| Compound | R Group Modification | IC50 (μM) | GIC50 (μM) |
| 8 | Unsubstituted | >100 | >100 |
| 9 | 4-fluoro | 33 ± 5 | 14 ± 1 |
| 11 | 4-chloro | 22 ± 1 | 8 ± 0.4 |
| 12 | 2-fluoro | 45 ± 4 | 29 ± 2 |
| 13 | 2-chloro | 49 ± 3 | 28 ± 1 |
| 14 | 3-fluoro | 25 ± 2 | 12 ± 1 |
Data sourced from Berg, K. et al. (2023).[1][2]
The data reveals that substitutions on the aromatic ring significantly impact the inhibitory activity. Para-substituted analogs, particularly the 4-chloro derivative (Compound 11), demonstrated the most potent activity against both the MenA enzyme and whole-cell M. tuberculosis.[1] In contrast, ortho-substituted derivatives showed weaker activity.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
MenA Inhibition Assay:
The inhibitory activity of the compounds against MenA was determined using a fluorescence-based assay. The assay mixture contained 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.5 mM (6E)-farnesyl pyrophosphate, 0.5 mM 1,4-dihydroxy-2-naphthoate, and 0.1 µM MenA enzyme in a total volume of 50 µL. The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at room temperature. The fluorescence was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The IC50 values were calculated from the dose-response curves.
Mycobacterium tuberculosis Growth Inhibition Assay:
The minimum inhibitory concentration (MIC) or growth inhibitory concentration 50% (GIC50) against M. tuberculosis H37Rv was determined using a microplate-based assay. The bacteria were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The compounds were serially diluted in the culture medium in a 96-well plate. The bacterial suspension was added to each well, and the plates were incubated at 37°C for 7 days. Bacterial growth was determined by measuring the optical density at 600 nm. The GIC50 was defined as the concentration of the compound that inhibited bacterial growth by 50%.
Structure-Activity Relationship Workflow
The following diagram illustrates the logical workflow of the structure-activity relationship study, highlighting the key modification points on the lead compound.
Caption: SAR workflow for piperidine derivatives.
This guide provides a snapshot of the SAR studies on this compound derivatives, offering valuable insights for researchers and drug development professionals in the field of tuberculosis research. The systematic approach to modifying the lead compound has successfully identified key structural features that can be further exploited to develop more potent antitubercular agents.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1-Boc-4-(hydroxymethyl)-4-methylpiperidine scaffold is a cornerstone in modern medicinal chemistry, prized for its three-dimensional structure and the versatile hydroxymethyl group that serves as a synthetic handle. However, optimizing lead compounds often requires modulating physicochemical properties, exploring new interactions with biological targets, or improving synthetic tractability. This guide provides an objective comparison of key alternatives to this building block, offering experimental data and protocols to inform rational drug design and synthesis.
Strategic Alternatives: A Bioisosteric Approach
Replacing the hydroxymethyl group at the C4-position of the piperidine ring is a common strategy to fine-tune a molecule's properties. The primary alternatives involve modifying this group to an amine, an aldehyde, or a carboxylic acid. Each modification offers a distinct set of chemical properties and synthetic opportunities.
dot graph "alternatives" { layout=neato; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];
// Central Node parent [pos="0,0!", label=""];
// Alternatives with labels and images node_hydroxymethyl [pos="-2,1.5!", image="https://storage.googleapis.com/gemini-pro-us-central1-gd-external-images/images/e79496735e5d166378f8705b766113b2.png", label="this compound\n(Parent Compound)", shape=none]; node_aminomethyl [pos="2,1.5!", image="https://storage.googleapis.com/gemini-pro-us-central1-gd-external-images/images/3f19e4879658b1228514930327f2f11a.png", label="1-Boc-4-(aminomethyl)-4-methylpiperidine\n(Amine Alternative)", shape=none]; node_formyl [pos="-2,-1.5!", image="https://storage.googleapis.com/gemini-pro-us-central1-gd-external-images/images/1583d7392658823f3388701e6a3f124c.png", label="1-Boc-4-formyl-4-methylpiperidine\n(Aldehyde Alternative)", shape=none]; node_carboxy [pos="2,-1.5!", image="https://storage.googleapis.com/gemini-pro-us-central1-gd-external-images/images/c3b01a1c900d86976a445582f483c748.png", label="1-Boc-4-carboxy-4-methylpiperidine\n(Acid Alternative)", shape=none];
// Connect nodes to central point parent -- node_hydroxymethyl [style=dashed]; parent -- node_aminomethyl [style=dashed]; parent -- node_formyl [style=dashed]; parent -- node_carboxy [style=dashed]; } Caption: Key structural alternatives to the parent hydroxymethyl compound.
Data Presentation: Synthesis and Applications
The choice of a building block is often dictated by its synthetic accessibility and its potential to impart desired biological or physical properties. The following tables summarize the synthesis and common applications of the primary alternatives.
Table 1: Comparative Synthesis of Key Building Blocks
| Building Block | Starting Material | Key Reagents/Reaction Type | Reported Yield | Reference |
| 1-Boc-4-formyl-4-methylpiperidine | This compound | Dess-Martin periodinane (Oxidation) | ~95% | [1] |
| 1-Boc-4-carboxy-4-methylpiperidine | 1-Boc-4-formyl-4-methylpiperidine | NaClO2, NaH2PO4 (Oxidation) | ~92% | [2] |
| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 1-Boc-4-carboxy-4-methylpiperidine | DPPA, Et3N; LiAlH4 (Curtius Rearrangement, Reduction) | ~70% over 2 steps | [1] |
| 1-Boc-4-amino-4-methylpiperidine | 1-Boc-4-piperidone | NH2OH·HCl; H2, Raney Ni (Oximation, Reduction) | Not specified | [3] |
Yields are context-dependent and may vary based on scale and specific reaction conditions.
Table 2: Performance Comparison and Applications
| Building Block Alternative | Key Properties & Advantages | Common Therapeutic Applications |
| Aminomethyl (-CH₂NH₂) / Amino (-NH₂) Derivatives | Introduces a basic center, enabling salt formation and improving solubility. Acts as a key hydrogen bond donor. | GPCR modulators (e.g., CCR5 antagonists), kinase inhibitors, enzyme inhibitors.[3][4] |
| Formyl (-CHO) Derivative | Highly versatile intermediate for reductive amination, Wittig reactions, and other C-C bond formations. | Serine protease inhibitors, 5-HT4 receptor agonists.[5] |
| Carboxy (-COOH) Derivative | Introduces an acidic center for salt formation and strong hydrogen bonding. Can serve as a bioisostere for phosphate or tetrazole groups. | Farnesyltransferase inhibitors (e.g., Lonafarnib), antiplatelet agents (e.g., Tirofiban).[6] |
Biological Context: CCR5 Signaling Pathway
Many potent antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry and a mediator of inflammatory responses, utilize 4-substituted piperidine scaffolds.[3] Understanding the target pathway is crucial when designing new analogs. The binding of chemokines (like CCL3, CCL4, CCL5) or the viral protein gp120 to CCR5 initiates a G-protein mediated signaling cascade.[7] This leads to the activation of downstream effectors such as MAP kinases (MAPK) and protein kinase C (PKC), ultimately resulting in chemotaxis and gene expression changes.[8][9]
// Edges Ligands -> CCR5 [label="binds"]; CCR5 -> G_protein [label="activates"]; G_protein -> PLC [label="activates"]; PLC -> IP3; PLC -> DAG; IP3 -> Ca_ion; DAG -> PKC; PKC -> MAPK; G_protein -> MAPK [lhead=cluster_cytosol, constraint=false]; Ca_ion -> Response; MAPK -> Response; } Caption: Simplified CCR5 signaling cascade upon ligand binding.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing work. The following are representative protocols for the synthesis of key alternative building blocks, adapted from published procedures.
Protocol 1: Oxidation to 1-Boc-4-formyl-4-methylpiperidine
This procedure describes the oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to yield the crude aldehyde, which can be purified by silica gel chromatography.
Protocol 2: Synthesis of 1-Boc-4-amino-4-methylpiperidine
This protocol involves a two-step process starting from the corresponding ketone.
-
Oxime Formation: To a solution of 1-Boc-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 2-4 hours. After cooling, concentrate the mixture and partition between water and ethyl acetate. The organic layer contains the desired oxime.
-
Reduction: Dissolve the crude oxime in methanol under an inert atmosphere. Add a catalytic amount of Raney Nickel (approx. 10% w/w). Hydrogenate the mixture in a Parr apparatus under H₂ pressure (50 psi) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 1-Boc-4-amino-4-methylpiperidine.[3]
Synthetic Interconversion Workflow
The parent hydroxymethyl compound is a versatile starting point for accessing other key functional groups, creating a network of synthetically accessible alternatives.
// Nodes A [label="1-Boc-4-(hydroxymethyl)-\n4-methylpiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="1-Boc-4-formyl-\n4-methylpiperidine"]; C [label="1-Boc-4-carboxy-\n4-methylpiperidine"]; D [label="1-Boc-4-(aminomethyl)-\n4-methylpiperidine"]; E [label="1-Boc-4-(tosyloxymethyl)-\n4-methylpiperidine"]; F [label="Other Nucleophiles\n(e.g., -CN, -N₃, -SR)"];
// Edges with labels A -> B [label="Oxidation\n(DMP, Swern)"]; B -> C [label="Oxidation\n(Pinnick)"]; C -> D [label="Curtius\nRearrangement"]; B -> D [label="Reductive\nAmination"]; A -> E [label="Tosyl Chloride,\nPyridine"]; E -> F [label="SN2 Displacement"]; } Caption: Synthetic pathways from the parent alcohol to key alternatives.
By providing a range of functional groups on a privileged scaffold, these alternatives to this compound empower medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates for enhanced performance and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0 | Chemsrc [chemsrc.com]
- 5. 1-Boc-4-formyl piperidine | 137076-22-3 | FB12557 [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. 巨噬细胞中的CCR5通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Piperidine-Derived Compounds and Their Bioisosteric Alternatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those with very slow metabolism could accumulate and cause toxicity.[1] The piperidine scaffold, a common motif in many pharmaceuticals, often presents metabolic liabilities that necessitate structural modifications to enhance its stability.[2] This guide provides a comparative analysis of the metabolic stability of compounds derived from a substituted piperidine scaffold and its bioisosteric alternatives, supported by experimental data and detailed protocols.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a representative piperidine-containing compound and a bioisosteric alternative, 1-azaspiro[3.3]heptane. The data, presented as half-life (t½) and intrinsic clearance (CLint), were obtained from studies using human liver microsomes (HLM), a standard model for assessing Phase I metabolic stability.[1] Lower intrinsic clearance and longer half-life values are indicative of greater metabolic stability.
| Scaffold/Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Reference Compound |
| Representative Piperidine Derivative | Hypothetical data based on moderately stable piperidine compounds | ||
| Compound A (Piperidine-based) | 45 | 30.8 | N/A |
| Bioisosteric Alternative | |||
| 1-Azaspiro[3.3]heptane Derivative | 52 | 32 | Bupivacaine analog[3] |
Disclaimer: The data for the representative piperidine derivative is hypothetical and intended to represent a typical moderately stable compound for illustrative comparison. The data for the 1-Azaspiro[3.3]heptane derivative is from a study on a bupivacaine analog.[3]
The data suggests that bioisosteric replacement of the piperidine ring with a 1-azaspiro[3.3]heptane scaffold can lead to improved metabolic stability, as evidenced by a longer half-life.[3][4] This improvement is attributed to the altered steric and electronic properties of the spirocyclic system, which can hinder the approach of metabolizing enzymes.[4]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data. The following is a typical protocol for a liver microsomal stability assay.
Liver Microsomal Stability Assay Protocol
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
2. Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for analytical sample preparation.
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the test compound stock solution in buffer to the desired final concentration (typically 1 µM).
-
Thaw the pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted test compound and HLM solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
-
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Common Metabolic Pathways of Piperidine Derivatives
Caption: Major metabolic pathways for piperidine-containing drugs.
Discussion of Metabolic Pathways
The metabolic fate of piperidine-containing compounds is primarily governed by Phase I and Phase II drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidation reactions.[5][6]
-
N-Dealkylation: This is a very common metabolic pathway for N-substituted piperidines, often catalyzed by CYP3A4.[6][7] The reaction involves the removal of an alkyl group attached to the piperidine nitrogen, leading to the formation of a secondary amine metabolite.[7]
-
C-Oxidation (Ring Hydroxylation): The carbon atoms of the piperidine ring are susceptible to hydroxylation by CYP enzymes. This can occur at various positions on the ring, leading to the formation of more polar metabolites that are more readily excreted.
-
N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide metabolite.
Following these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, which further increases their water solubility and facilitates their elimination from the body.
By understanding these metabolic pathways, medicinal chemists can strategically modify the piperidine scaffold to block or slow down metabolism at susceptible sites, thereby improving the metabolic stability and overall pharmacokinetic properties of drug candidates. Strategies such as introducing steric hindrance near metabolic "hot spots" or employing bioisosteric replacements are key approaches in this endeavor.[4]
References
- 1. nuvisan.com [nuvisan.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Case Studies on the Use of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine in Successful Drug Development: A Comparative Analysis
The 1-Boc-4-(hydroxymethyl)-4-methylpiperidine scaffold offers several advantageous features for drug design. The Boc (tert-butyloxycarbonyl) protecting group provides a stable and reliable means of masking the piperidine nitrogen, allowing for selective reactions at other positions. The hydroxymethyl group serves as a versatile handle for further functionalization, enabling the introduction of various pharmacophoric elements through etherification, esterification, or oxidation followed by reductive amination. The gem-dimethyl group at the 4-position can impart conformational rigidity, potentially leading to increased binding affinity and selectivity for the target protein. Furthermore, this substitution can block potential sites of metabolism, thereby improving the metabolic stability and pharmacokinetic profile of the resulting drug candidate.
Comparison with Alternative Building Blocks
The choice of a building block in a drug discovery program is often a balance between desired structural features, synthetic accessibility, and potential impact on biological activity. Here, we compare this compound with two common alternatives: 1-Boc-4-hydroxypiperidine and 1-Boc-4-(aminomethyl)piperidine.
| Building Block | Structure | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Primary alcohol, gem-dimethyl group | Conformational restriction, metabolic stability | Potentially more complex synthesis | |
| 1-Boc-4-hydroxypiperidine | Secondary alcohol | Commercially available, simpler structure | Lacks conformational rigidity of the gem-dimethyl analog | |
| 1-Boc-4-(aminomethyl)piperidine | Primary amine | Direct introduction of a basic center, versatile for amide/sulfonamide formation | Different physicochemical properties compared to alcohol derivatives |
Hypothetical Application in Drug Design: A Case Study Approach
While a specific marketed drug using this compound could not be identified for a direct case study, we can extrapolate its potential use in the development of a hypothetical kinase inhibitor. Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme.
Experimental Workflow for Kinase Inhibitor Screening:
Caption: A typical workflow for the screening and evaluation of kinase inhibitors.
In this hypothetical scenario, the hydroxymethyl group of this compound could be used to form an ether linkage with a hinge-binding pharmacophore. The piperidine ring itself would serve as a scaffold to orient other substituents towards different regions of the kinase active site. The gem-dimethyl group would be expected to enhance binding by pre-organizing the molecule into a favorable conformation and to improve metabolic stability by blocking potential oxidation at the 4-position.
Experimental Protocols
General Procedure for Ether Synthesis via Mitsunobu Reaction:
-
To a solution of this compound (1.0 eq.), the desired phenolic coupling partner (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired ether product.
Biochemical Kinase Inhibition Assay (Example):
-
Kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The kinase, a biotinylated substrate peptide, and ATP are incubated in a kinase reaction buffer.
-
Test compounds, dissolved in DMSO, are added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
After incubation, the TR-FRET signal is read on a suitable plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Illustration:
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
While a direct, documented case study of a marketed drug developed from this compound remains elusive, its structural features make it a highly attractive building block for medicinal chemists. The combination of a versatile functional handle, a conformationally restricting gem-dimethyl group, and a stable protecting group provides a powerful tool for the synthesis of complex and potentially highly active drug candidates. The principles of bioisosteric replacement and the known benefits of incorporating gem-dimethyl groups suggest that this building block holds significant promise for future drug discovery efforts. Further disclosure of its use in successful preclinical and clinical development programs will be necessary to fully appreciate its impact on the pharmaceutical landscape.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical component of this is the proper disposal of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-4-(hydroxymethyl)-4-methylpiperidine (CAS No. 236406-21-6), a key building block in modern medicinal chemistry. Adherence to these procedures is vital for personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound was not located, safety data for structurally similar compounds indicate that it may be harmful if swallowed and may cause skin, eye, and respiratory tract irritation. Therefore, handling and disposal should be conducted with appropriate personal protective equipment and in accordance with all applicable regulations.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation. |
Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and its empty containers. This process is designed to minimize exposure and ensure regulatory compliance.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unreacted or waste this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste.
Step 2: Waste Storage
-
Store all waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure containers are tightly sealed and stored away from incompatible materials, such as strong oxidizing agents.
Step 3: Professional Disposal
-
Licensed Waste Disposal Service: The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the chemical is handled and disposed of in accordance with federal, state, and local environmental regulations.
-
Incineration: Chemical incineration with an afterburner and scrubber is a common and effective method for the destruction of this type of organic compound.[1]
Step 4: Documentation
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate laboratory safety personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
